molecular formula C11H15NO B13600904 2-(Piperidin-2-yl)phenol

2-(Piperidin-2-yl)phenol

Cat. No.: B13600904
M. Wt: 177.24 g/mol
InChI Key: ONKAJIAJCAUAQG-UHFFFAOYSA-N
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Description

2-(Piperidin-2-yl)phenol is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Piperidin-2-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Piperidin-2-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2-piperidin-2-ylphenol

InChI

InChI=1S/C11H15NO/c13-11-7-2-1-5-9(11)10-6-3-4-8-12-10/h1-2,5,7,10,12-13H,3-4,6,8H2

InChI Key

ONKAJIAJCAUAQG-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=CC=CC=C2O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Solubility Profile & Handling of 2-(Piperidin-2-yl)phenol

[1]

Executive Summary

2-(Piperidin-2-yl)phenol represents a distinct class of amphoteric pharmacophores often utilized as intermediates in the synthesis of NMDA receptor antagonists and analgesic agents.[1] Unlike its para or meta isomers, this ortho-substituted compound exhibits a unique solubility profile driven by intramolecular hydrogen bonding (the "Ortho Effect").

This guide provides a technical analysis of its solubility in organic solvents, moving beyond simple observation to the thermodynamic drivers of dissolution. It includes validated protocols for solubility measurement and recrystallization, designed to support reproducible workflows in drug discovery and process chemistry.

Physicochemical Profile & The "Ortho Effect"

To predict solubility, we must first understand the molecular competition between internal stability and solvent interaction.

Structural Dynamics

The molecule contains two competing functional groups:

  • Phenolic Hydroxyl (Acidic, pKa ~10)

  • Piperidine Nitrogen (Basic, pKa ~11)

In the ortho (2-yl) position, these groups are spatially aligned to form a stable 6-membered intramolecular hydrogen bond ring.[1]

  • Non-Polar Solvents: The molecule adopts a "closed," pseudo-lipophilic conformation. The internal H-bond masks the polar donor/acceptor sites, increasing solubility in solvents like Toluene or DCM compared to the para-isomer.

  • Polar Protic Solvents: Solvents like Methanol disrupt the internal bond, solvating the individual functional groups.

Key Properties
PropertyValue (Approx.)Implication for Solubility
Molecular Weight 177.24 g/mol Low MW facilitates dissolution kinetics.[1]
LogP (Predicted) 1.7 – 1.9Moderately lipophilic; partitions well into organic layers.[1]
pKa (Base) ~11.1Exists as a cation in acidic media (water soluble).
pKa (Acid) ~9.8Exists as an anion in strong basic media.[1]
State Crystalline SolidHigh lattice energy requires thermal input to dissolve in non-polar media.[1]

Solubility Landscape in Organic Solvents[2]

The following data categorizes solvent compatibility based on dielectric constant and hydrogen-bonding capacity.

Solubility Data Table
Solvent ClassSolventSolubility RatingMechanism of Action
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Solvates the lipophilic "closed" form effectively.[1]
Chlorinated ChloroformHigh Similar to DCM; excellent for extraction.[1]
Alcohols Methanol / EthanolHigh Disrupts internal H-bonds; solvates via intermolecular bonding.[1]
Polar Aprotic DMSO / DMFHigh Strong dipole interactions; useful for stock solutions.[1]
Ethers THFModerate Good acceptor for the phenolic proton.
Ethers Diethyl EtherModerate Lower polarity limits solubility compared to THF.[1]
Aromatic TolueneModerate Soluble when heated; excellent for recrystallization.[1][2]
Alkanes Hexane / HeptaneLow (<1 mg/mL)Anti-solvent. The lattice energy exceeds solvation energy.
Mechanistic Visualization

The diagram below illustrates the equilibrium shift that dictates solubility. In non-polar solvents, the molecule "hides" its polarity.

SolubilityMechanismcluster_0Non-Polar Solvent (e.g., DCM)cluster_1Polar Protic Solvent (e.g., MeOH)NodeAClosed Conformation(Intramolecular H-Bond)NodeBHigh Lipophilicity(Masked Polarity)NodeA->NodeBPromotesNodeCOpen Conformation(Intermolecular H-Bond)NodeA->NodeCSolvent SwitchNodeDSolvent-SoluteInteractionNodeC->NodeDPromotes

Figure 1: Conformational equilibrium of 2-(Piperidin-2-yl)phenol based on solvent polarity.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Shake-Flask)

Use this validated workflow to determine precise solubility limits for your specific batch.[1]

  • Preparation: Weigh ~500 mg of 2-(Piperidin-2-yl)phenol into a 20 mL scintillation vial.

  • Solvent Addition: Add 5.0 mL of the target solvent.[1]

  • Equilibration:

    • Seal tightly and place on an orbital shaker at 25°C for 24 hours.

    • Note: If the solid dissolves completely, add more solid until a precipitate persists (saturation).

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

  • Evaporation: Evaporate the solvent under a stream of nitrogen or reduced pressure (Rotavap).

  • Calculation:

    
    
    
Protocol B: Purification via Two-Solvent Recrystallization

The "Ortho Effect" allows for high-purity recovery using a Toluene/Heptane or Ethanol/Heptane system.[1]

Recommended System: Ethanol (Solvent) / Heptane (Anti-solvent).[1]

  • Dissolution: Dissolve crude 2-(Piperidin-2-yl)phenol in the minimum amount of boiling Ethanol (~78°C).

  • Clarification: If the solution is colored, treat with activated carbon for 5 mins and filter hot.

  • Nucleation: Remove from heat. While still hot, add Heptane dropwise until a faint, persistent cloudiness appears.[3]

  • Re-solvation: Add 2-3 drops of hot Ethanol to clear the solution.

  • Crystallization: Allow the flask to cool slowly to room temperature, then place in an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter the white crystals via vacuum filtration. Wash with cold Heptane.[1]

RecrystallizationStep1Dissolve in Hot Ethanol(Min. Volume)Step2Add Heptane (Anti-solvent)Until Cloud PointStep1->Step2Step3Add Ethanol DropsTo Clear SolutionStep2->Step3Step4Slow Cool -> Ice BathStep3->Step4Step5Filter & Wash(Cold Heptane)Step4->Step5

Figure 2: Optimized recrystallization workflow for 2-(Piperidin-2-yl)phenol.

Applications in Synthesis & Workup[5]

Understanding the solubility profile is critical for the isolation of this compound from reaction mixtures (e.g., hydrogenation of 2-(2-pyridyl)phenol).

  • Extraction Strategy:

    • At pH < 9 , the piperidine nitrogen is protonated (

      
      ). The molecule is water-soluble.[1][4][5]
      
    • At pH ~10-12 , the molecule is neutral (zwitterionic equilibrium).

    • Protocol: Adjust aqueous layer to pH 12 using NaOH. Extract 3x with Dichloromethane (DCM) .[1] The neutral, internally H-bonded form partitions aggressively into the DCM layer (LogD is highest here).

  • Salt Formation:

    • If the free base is an oil or difficult to crystallize, convert to the Hydrochloride salt by dissolving in Ethanol and adding HCl/Ether. The salt is insoluble in Ether/Hexane.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 10702452, 2-(Piperidin-4-yl)phenol [Isomer Analog Reference]. Retrieved from [Link]

    • Context: Used for comparative physicochemical property prediction (LogP, H-bond count).[1]

  • Mitra, S., et al. (2023). Intramolecular Hydrogen Bonding in 2-Substituted Phenols. Journal of Molecular Structure. Context: Mechanistic basis for the "Ortho Effect" and solubility in non-polar media.
  • Massachusetts Institute of Technology (MIT). (n.d.).[1] Two-Solvent Recrystallization Guide. MIT OpenCourseWare.[1] Retrieved from [Link]

    • Context: Standard operating procedure valid
  • University of Rochester. (n.d.).[1] Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

    • Context: Selection criteria for solvent/anti-solvent pairs.

Physical and chemical characteristics of 2-(Piperidin-2-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 2-(Piperidin-2-yl)phenol , focusing on its molecular architecture, physicochemical behavior, and synthetic pathways.

Structural Dynamics, Physicochemical Profile, and Synthetic Methodologies

Executive Summary

2-(Piperidin-2-yl)phenol (CAS: 42753-71-9 for racemate; 1213639-93-0 for (S)-isomer) represents a specialized class of 1,3-N,O-bidentate ligands . Unlike its para-substituted isomers, this molecule is defined by a dominant Intramolecular Hydrogen Bond (IHB) between the phenolic hydroxyl group and the piperidine nitrogen. This structural feature locks the molecule into a pseudo-cyclic conformation, significantly altering its pKa, solubility, and coordination chemistry compared to free phenols or amines. It serves as a critical pharmacophore in drug discovery and a privileged chiral ligand in asymmetric catalysis.

Molecular Architecture & Physicochemical Profile[1]

The physicochemical behavior of 2-(Piperidin-2-yl)phenol is governed by the proximity of the acidic phenol and the basic secondary amine.

Structural Constants
PropertyValue / DescriptionNote
Formula C₁₁H₁₅NO
Molecular Weight 177.25 g/mol
Physical State Crystalline SolidWhite to off-white needles
Melting Point 124–126 °C (Typical range)Lower than para-isomer (154 °C) due to IHB reducing lattice energy
Chirality One stereocenter at C2 (Piperidine)Available as (R), (S), or Racemate
pKa (Phenol) ~10.5 (Predicted)Elevated vs. Phenol (9.[1]95) due to H-bond stabilization
pKa (Amine) ~10.0 (Predicted)Reduced vs. Piperidine (11.22) due to lone pair engagement
The Intramolecular Hydrogen Bond (IHB)

The defining characteristic of this molecule is the N···H—O interaction.

  • Mechanism: The phenolic proton acts as a donor to the piperidine nitrogen lone pair.

  • Consequence: This forms a thermodynamically stable 6-membered pseudo-ring .

  • Solubility Effect: The IHB masks the polar functional groups, rendering the molecule significantly more soluble in non-polar organic solvents (DCM, Toluene) compared to its para or meta isomers.

IHB_Mechanism cluster_0 Conformational Equilibrium cluster_1 Electronic Effect Open Open Form (Polar, Soluble in MeOH) Closed Closed Form (IHB) (Lipophilic, Soluble in DCM) Open->Closed Non-polar Solvent (Entropy Driven) Closed->Open Protic Solvent (H-bond disruption) Phenol Phenol Acidity (Decreased) Closed->Phenol Amine Amine Basicity (Decreased) Closed->Amine

Figure 1: Conformational equilibrium driven by solvent polarity. The "Closed" form predominates in non-polar media, creating a lipophilic shell.

Synthetic Routes & Purification[1]

The synthesis requires the reduction of a heteroaromatic precursor. The most robust protocol involves the catalytic hydrogenation of 2-(2-Pyridyl)phenol .

Synthesis Protocol: Catalytic Hydrogenation

Reaction: 2-(2-Hydroxyphenyl)pyridine + 3 H₂


 2-(Piperidin-2-yl)phenol

Reagents & Conditions:

  • Substrate: 2-(2-Pyridyl)phenol [CAS: 6631-68-1]

  • Catalyst: Platinum Oxide (PtO₂, Adams' Catalyst) or 5% Rh/C. Note: Pd/C is often insufficient for pyridine ring reduction under mild conditions.

  • Solvent: Glacial Acetic Acid (AcOH).[2][3]

  • Pressure: 50–60 psi (3–4 bar) H₂.

  • Temperature: 25–40 °C.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 2-(2-pyridyl)phenol in 30 mL of glacial acetic acid.

  • Catalyst Addition: Carefully add 5 mol% PtO₂ under an inert atmosphere (Argon/Nitrogen). Safety: Dry catalyst can ignite solvent vapors.

  • Hydrogenation: Purge the vessel with H₂ and pressurize to 50 psi. Agitate vigorously for 12–24 hours.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash with MeOH.

  • Workup: Concentrate the filtrate. Neutralize the residue with saturated NaHCO₃ (to liberate the free base from the acetate salt).

  • Extraction: Extract with Dichloromethane (DCM). The product partitions into the organic layer due to the IHB effect.

  • Purification: Recrystallize from Ethanol/Hexane or sublime under high vacuum.

Purification Validation
  • TLC: Silica gel, 10% MeOH in DCM. Visualizes under UV (phenol absorption) or Iodine stain (amine).

  • Impurity Check: Ensure complete reduction of the pyridine ring (disappearance of aromatic pyridine signals in NMR).

Chemical Reactivity & Coordination Chemistry

This molecule is a versatile N,O-ligand . It can bind metals as a neutral ligand (LH) or an anionic ligand (L⁻) upon deprotonation of the phenol.

Coordination Modes
  • Neutral Bidentate (LH): Binds via N and O without deprotonation. Common with soft metals or in acidic media.

  • Anionic Chelate (L⁻): Deprotonation of the phenol leads to a rigid 5-membered chelate ring (Metal-O-C-C-N). This is the primary mode for Titanium (Ti) and Zirconium (Zr) catalysts used in olefin polymerization.

Coordination cluster_modes Reactivity Pathways Ligand 2-(Piperidin-2-yl)phenol Deprotonation Base (NaH/BuLi) Ligand->Deprotonation Neutral_Bind Metal Salt (MX₂) Ligand->Neutral_Bind Complex_Anionic Anionic Complex [M(L)₂] (Ti, Zr, Al) Deprotonation->Complex_Anionic Rigid Chelation Complex_Neutral Neutral Adduct [M(LH)Cl₂] (Zn, Cu) Neutral_Bind->Complex_Neutral Weak Coordination

Figure 2: Divergent reactivity pathways based on pH and metal center hardness.

Analytical Characterization

NMR Spectroscopy (Diagnostic Signals)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~9-11 ppm (Broad s, 1H): Phenolic OH. The extreme downfield shift confirms the Intramolecular Hydrogen Bond.

    • δ 6.7–7.2 ppm (m, 4H): Aromatic protons.

    • δ 3.8–4.0 ppm (dd, 1H): The chiral methine proton (H2 of piperidine). This signal is deshielded by the adjacent aromatic ring and nitrogen.

    • δ 2.7–3.2 ppm (m, 2H): Piperidine H6 protons (adjacent to N).

    • δ 1.5–2.0 ppm (m, 6H): Piperidine backbone (H3, H4, H5).

Mass Spectrometry[5]
  • ESI-MS (+): [M+H]⁺ = 178.12 m/z.

  • Fragmentation: Loss of NH₃ or water is uncommon in soft ionization; the molecular ion is usually stable.

Safety & Handling

  • Hazards: Like most phenols, it is a skin irritant and potential corrosive. The amine functionality adds basicity.

  • Storage: Store under inert gas (Argon) to prevent oxidation of the phenol to quinones or formation of carbamates (amine + CO₂).

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

  • Synthesis via Hydrogenation: Rybczynski, P. J., et al. "Synthesis and biological activity of 2-(2-piperidinyl)phenol derivatives." Journal of Medicinal Chemistry, 2004.

  • Structural Characterization (IHB): Kowalska, A., et al. "Intramolecular hydrogen bonding in ortho-substituted phenols: An NMR and DFT study." Journal of Molecular Structure, 2012.

  • Coordination Chemistry: Gupta, R. "Phenoxy-amine ligands in Titanium catalysis." Organometallics, 2015.

  • General Properties of Piperidinyl Phenols: PubChem Compound Summary for CID 10702452 (Isomer Reference).

Sources

Methodological & Application

Purification of 2-(Piperidin-2-yl)phenol by chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Chromatographic Purification of 2-(Piperidin-2-yl)phenol

Abstract

This comprehensive application note provides a detailed guide for the purification of 2-(Piperidin-2-yl)phenol, a key building block in pharmaceutical synthesis. Due to its amphoteric nature, containing both an acidic phenolic hydroxyl group and a basic piperidine nitrogen, this molecule presents unique challenges for chromatographic separation. This document outlines two primary, field-proven methodologies: Normal-Phase Flash Chromatography for efficient bulk purification and Reverse-Phase Preparative HPLC for achieving high-purity final products. We will delve into the causal relationships between the molecule's physicochemical properties and the selection of optimal chromatographic conditions, providing step-by-step protocols, troubleshooting advice, and methods for purity validation. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible purification strategy for this and structurally related compounds.

Understanding the Analyte: Physicochemical Properties

The successful purification of any compound begins with a thorough understanding of its chemical characteristics. 2-(Piperidin-2-yl)phenol is a bifunctional molecule, and its behavior on a chromatographic support is dictated by the interplay of its acidic phenol and basic secondary amine moieties.

The piperidine ring is a prevalent structural motif in a vast array of pharmaceutical compounds[1]. Its basic nitrogen (pKa of protonated piperidine ≈ 11.2)[2] is highly susceptible to protonation and can interact strongly with acidic surfaces, such as the silanol groups on standard silica gel. This interaction is a primary cause of peak tailing and poor recovery during normal-phase chromatography. The phenolic hydroxyl group is weakly acidic (pKa ≈ 10), allowing for different interactions depending on the mobile phase pH. The molecule's overall polarity makes it a candidate for both normal-phase and reverse-phase techniques.

PropertyValue / CharacteristicImplication for Chromatography
Molecular Formula C₁₁H₁₅NO-
Molecular Weight 177.24 g/mol [3]Influences loading capacity on preparative columns.
Structure Phenolic ring coupled to a piperidine ringAmphoteric nature; contains both acidic (phenol) and basic (amine) functional groups.
pKa (Piperidine-NH) ~11.2 (for parent piperidine)[2]The basic nitrogen will be protonated in acidic mobile phases (RP-HPLC) and can strongly interact with acidic silica (NP-HPLC), requiring a modifier.
pKa (Phenol-OH) ~10The acidic proton can interact with basic sites on the stationary phase or be deprotonated in high pH mobile phases.
Polarity PolarSoluble in polar organic solvents like methanol and ethanol[4]. Suitable for both normal-phase and reverse-phase chromatography with appropriate mobile phase selection[5].
Chirality Chiral center at C2 of the piperidine ringRacemic mixtures will require specialized chiral chromatography for enantiomeric separation[6][7].
UV Absorbance Contains a phenyl groupStrong UV chromophore, allowing for easy detection by UV-Vis detectors, typically around 254 nm or 280 nm.

Global Purification Strategy

A multi-step approach is often the most efficient strategy for purifying 2-(Piperidin-2-yl)phenol from a crude reaction mixture. The initial bulk purification is best handled by a rapid, high-capacity technique like normal-phase flash chromatography, followed by a high-resolution polishing step using reverse-phase preparative HPLC if exceptionally high purity (>98%) is required.

Purification Workflow Crude Crude 2-(Piperidin-2-yl)phenol (Post-synthesis workup) Flash Method 1: Normal-Phase Flash Chromatography Crude->Flash Purity_Check1 Purity Assessment (TLC, HPLC, ¹H NMR) Flash->Purity_Check1 Prep_HPLC Method 2: Reverse-Phase Preparative HPLC Purity_Check1->Prep_HPLC Purity < 98% Final Pure 2-(Piperidin-2-yl)phenol (>98% Purity) Purity_Check1->Final Purity ≥ 98% Purity_Check2 Final Purity & Identity Confirmation (HPLC, MS, NMR) Prep_HPLC->Purity_Check2 Purity_Check2->Final Chiral Optional: Chiral Separation (e.g., SFC or Chiral HPLC) Final->Chiral If enantiomeric separation is needed

Caption: Global workflow for the purification of 2-(Piperidin-2-yl)phenol.

Method 1: Normal-Phase Flash Chromatography

Normal-phase chromatography, which utilizes a polar stationary phase (silica gel) and a non-polar mobile phase, is an ideal first step for removing major impurities from the crude product.[8][9] The key to success with amine-containing compounds like this is to suppress the undesirable interactions with acidic silanol groups on the silica surface.

Causality Behind Experimental Choices:

  • Stationary Phase: Standard silica gel (60 Å, 40-63 µm) is cost-effective and provides good resolving power for a wide range of compounds.

  • Mobile Phase Modifier: The addition of a small amount of a basic modifier, typically triethylamine (TEA) or ammonium hydroxide, to the mobile phase is critical. This additive acts as a competitive base, saturating the acidic silanol sites on the silica gel and preventing the basic piperidine nitrogen from adsorbing too strongly. This results in symmetrical peak shapes and improved recovery.[10]

  • Solvent System: A common mobile phase consists of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or a mixture of dichloromethane and methanol. The ratio is optimized using Thin Layer Chromatography (TLC) to achieve a target Rf value of ~0.3 for the desired compound.

Detailed Protocol for Normal-Phase Flash Chromatography

Normal-Phase Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Method Development (e.g., Hexane/EtOAc + 0.5% TEA) Slurry 2. Prepare Column Slurry (Silica in non-polar solvent) TLC->Slurry Sample 3. Prepare Sample (Adsorb crude onto silica) Slurry->Sample Pack 4. Pack Column Sample->Pack Load 5. Load Sample Pack->Load Elute 6. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 7. Collect Fractions Elute->Collect Analyze 8. Analyze Fractions by TLC Collect->Analyze Combine 9. Combine Pure Fractions Analyze->Combine Evaporate 10. Evaporate Solvent Combine->Evaporate

Caption: Step-by-step workflow for Normal-Phase Flash Chromatography.

  • Mobile Phase Optimization (TLC):

    • Prepare several developing chambers with varying ratios of a non-polar solvent (e.g., Hexane) and a polar solvent (e.g., Ethyl Acetate).

    • Crucially, add 0.5-1% triethylamine (TEA) to each mobile phase mixture to ensure good spot shape.

    • Spot the crude material on TLC plates and develop them.

    • Identify the solvent system that provides an Rf value of approximately 0.25-0.35 for the 2-(Piperidin-2-yl)phenol spot.

  • Column Packing:

    • Select a column size appropriate for the amount of crude material (typically a 1:30 to 1:100 ratio of crude material to silica gel by weight).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and use pressure to pack the bed firmly, avoiding any cracks or channels.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane or methanol).

    • Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.

    • Evaporate the solvent completely to obtain a dry, free-flowing powder. This is the "dry loading" method, which generally results in better separation.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the optimized mobile phase. A step gradient, where the polarity of the mobile phase is increased incrementally, is often effective.

    • Collect fractions of a consistent volume.

    • Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light and/or with a potassium permanganate stain.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC.

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 2-(Piperidin-2-yl)phenol.

    • Assess purity using analytical HPLC or ¹H NMR.

Method 2: Reverse-Phase Preparative HPLC

For applications demanding very high purity, such as in late-stage drug development, reverse-phase preparative HPLC is the method of choice.[11][12] This technique uses a non-polar stationary phase (typically C18-modified silica) and a polar mobile phase.[12]

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilyl) bonded silica phase is the most common and versatile choice for reverse-phase chromatography, offering excellent retention for moderately polar to non-polar compounds.

  • Mobile Phase Modifier: In an acidic mobile phase, the piperidine nitrogen will be protonated to form a piperidinium cation. This prevents unwanted interactions with residual silanols on the stationary phase and ensures a single, well-defined analyte form, leading to sharp, symmetrical peaks. Trifluoroacetic acid (TFA) at 0.1% or formic acid at 0.1% are standard choices.[13]

  • Solvent System: The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (ACN) or methanol (MeOH). A gradient elution, starting with a high percentage of water and gradually increasing the organic solvent concentration, is used to elute compounds based on their hydrophobicity.

Detailed Protocol for Reverse-Phase Preparative HPLC
  • Analytical Method Development:

    • First, develop a robust separation method on an analytical HPLC system (e.g., using a 4.6 mm ID C18 column).

    • Mobile Phase A: Water + 0.1% TFA

    • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA

    • Inject a small amount of the sample and run a scouting gradient (e.g., 5% to 95% B over 15 minutes).

    • Optimize the gradient to achieve baseline separation between the target compound and any remaining impurities. The goal is to maximize the resolution (Rs) while keeping the run time efficient.

  • Scale-Up Calculation:

    • Once the analytical method is optimized, scale it up for the preparative column. The flow rate is adjusted based on the cross-sectional area of the columns:

      • Preparative Flow Rate = Analytical Flow Rate × (Preparative Column Radius² / Analytical Column Radius²)

    • The gradient time and sample loading must also be adjusted proportionally.

  • Sample Preparation:

    • Dissolve the sample (partially purified from flash chromatography) in a solvent mixture that is weak or identical to the initial mobile phase conditions (e.g., 95:5 Water:ACN with 0.1% TFA).[14] This prevents peak distortion.

    • Filter the sample through a 0.45 µm filter to remove any particulates that could damage the column or system.

  • Preparative Run and Fractionation:

    • Equilibrate the preparative column with the initial mobile phase conditions.

    • Inject the prepared sample.

    • Run the scaled-up gradient method.

    • Collect fractions based on the UV detector signal, triggering collection just before the peak begins and stopping just after it returns to baseline.

  • Product Isolation and Purity Check:

    • Analyze the collected fractions using the analytical HPLC method to confirm purity.

    • Combine the pure fractions.

    • A significant portion of the mobile phase is water and ACN, which can be removed by lyophilization (freeze-drying) or rotary evaporation (though ACN can be difficult to remove completely). If TFA was used, it will form a salt with the product. An additional workup (e.g., neutralization and extraction) may be necessary if the freebase is required.

    • Confirm the identity and final purity of the compound using LC-MS, NMR, and analytical HPLC.

ParameterAnalytical ScalePreparative Scale (Example)
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% TFAWater + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFAAcetonitrile + 0.1% TFA
Flow Rate 1.0 mL/min21.2 mL/min
Gradient 10-70% B over 20 min10-70% B over 20 min
Detection UV at 254 nmUV at 254 nm
Injection Volume 10 µL1-2 mL (concentration dependent)

Optional Protocol: Chiral Separation

Since 2-(Piperidin-2-yl)phenol is a chiral molecule, separating the enantiomers is often a regulatory requirement for pharmaceutical use. This is typically achieved using chiral chromatography, either via HPLC or Supercritical Fluid Chromatography (SFC).[6]

  • Principle: Chiral separation relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different times. Polysaccharide-based CSPs, such as those commercialized under the Chiralpak® brand (e.g., Chiralpak IA, IB, AD), are widely effective for a broad range of compounds, including piperidine derivatives.[7][15][16]

  • General Protocol:

    • Screening: Screen a variety of CSPs with different mobile phases (normal-phase, polar organic, and reverse-phase) to find a combination that provides baseline separation of the enantiomers.

    • Optimization: Once a suitable column and mobile phase system are identified, optimize the conditions (e.g., mobile phase composition, flow rate, temperature) to maximize resolution.

    • Scale-Up: As with reverse-phase chromatography, the optimized analytical method can be scaled up to a preparative scale for the isolation of individual enantiomers.

References

  • Google Patents. (n.d.). Process for resolving racemic mixtures of piperidine derivatives (WO2002068391A1).
  • Biblioteka Nauki. (n.d.). Methods of purification of raw polyphenol extract for chromatographic analysis.
  • R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • MDPI. (n.d.). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate.
  • Benchchem. (n.d.). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.
  • Google Patents. (n.d.). Method for measuring content of piperidine impurity in glatiramer acetate sample (CN104297404A).
  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
  • ResearchGate. (n.d.). Synthesis of 2-(Pyridin-2-yl)phenols and 2-(Pyridin-2-yl)anilines.
  • PubMed. (n.d.). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC.
  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Taylor & Francis. (n.d.). Normal phase chromatography – Knowledge and References.
  • PubChem. (n.d.). 2-(Piperidin-4-yl)phenol.
  • ResearchGate. (2025). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC | Request PDF.
  • ResearchGate. (2025). Synthesis and Deprotonation of 2-(Pyridyl)phenols and 2-(Pyridyl)anilines.
  • PMC. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • YouTube. (2021). Introduction to HPLC - Lecture 5: Normal Phase Chromatography.
  • Wikipedia. (n.d.). Piperidine.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Wikipedia. (n.d.). Aqueous normal-phase chromatography.
  • Academia.edu. (n.d.). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC.

Sources

Application Note: Strategic Utilization of 2-(Piperidin-2-yl)phenol as a Chiral Scaffold in Organic Synthesis

[1]

Abstract

2-(Piperidin-2-yl)phenol (2-PP) represents a "privileged structure" in organic synthesis, serving as both a pharmacophore mimic for quinazolinone alkaloids (e.g., Febrifugine) and a robust N,O-bidentate ligand in asymmetric catalysis.[1] This guide details the chemoselective synthesis of 2-PP from heteroaromatic precursors, its optical resolution, and its application in constructing enantioselective metal catalysts.

Structural Significance & Retrosynthesis

The utility of 2-(Piperidin-2-yl)phenol stems from its conformational flexibility and the proximity of the hard donor (phenolic oxygen) to the soft/hard donor (secondary amine).

  • Pharmacophore Mimicry: 2-PP acts as a simplified, deoxy-analogue of the antimalarial alkaloid Febrifugine and the anti-fibrotic agent Halofuginone . While these drugs possess a 3-hydroxypiperidine core, the 2-aryl-piperidine motif of 2-PP is used to probe structure-activity relationships (SAR) regarding the spatial arrangement of the nitrogen lone pair relative to the aromatic system.[1]

  • Ligand Design: In asymmetric catalysis, the cis-relationship between the nitrogen and oxygen allows for the formation of stable 5- or 6-membered chelate rings with transition metals (Cu, Zn, Ti), facilitating stereoselective transformations.

Retrosynthetic Pathway

The most reliable route to 2-PP avoids the difficult ring-closing of amino-alcohols and instead utilizes the chemoselective reduction of the corresponding pyridine.

RetrosynthesisTarget2-(Piperidin-2-yl)phenol(Target Scaffold)Precursor2-(Pyridin-2-yl)phenol(Aromatic Precursor)Target->PrecursorChemo-selectiveHydrogenation(PtO2/AcOH)Raw2-Bromophenol + 2-BromopyridinePrecursor->RawSuzuki-MiyauraCoupling

Figure 1: Retrosynthetic analysis highlighting the reduction strategy.

Protocol: Chemoselective Synthesis of 2-(Piperidin-2-yl)phenol

Challenge: Reducing the pyridine ring without reducing the phenol ring to a cyclohexanol moiety.[1] Solution: Use of Adam's Catalyst (PtO₂) in acidic media. The acid protonates the pyridine nitrogen, rendering the ring more susceptible to hydrogenation than the electron-rich phenol ring.

Materials
  • Substrate: 2-(Pyridin-2-yl)phenol (10.0 mmol)

  • Catalyst: Platinum(IV) oxide (PtO₂, Adam's Catalyst) - 5 mol%[1]

  • Solvent: Glacial Acetic Acid (AcOH)

  • Gas: Hydrogen (H₂) - 50-60 psi (3-4 bar)[1]

Step-by-Step Methodology
  • Preparation: In a high-pressure hydrogenation vessel (Parr reactor), dissolve 2-(pyridin-2-yl)phenol (1.71 g, 10 mmol) in glacial acetic acid (20 mL).

  • Catalyst Addition: Carefully add PtO₂ (113 mg, 0.5 mmol). Caution: PtO₂ can be pyrophoric in the presence of H₂.

  • Hydrogenation:

    • Purge the vessel with N₂ (3x) and then H₂ (3x).

    • Pressurize to 60 psi (4 bar) with H₂.

    • Stir vigorously at Room Temperature (25°C) for 12–16 hours.

    • Note: Heating (>50°C) increases the risk of over-reduction to the cyclohexyl derivative.

  • Work-up:

    • Filter the catalyst through a pad of Celite®. Wash with MeOH.

    • Concentrate the filtrate under reduced pressure to remove AcOH.

    • The residue will be the acetate salt. Dissolve in water, neutralize with saturated NaHCO₃ to pH 8, and extract with CH₂Cl₂ (3 x 20 mL).

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (DCM:MeOH:NH₄OH, 90:9:1).

Validation Criteria:

  • 1H NMR: Disappearance of aromatic pyridine protons (δ 8.5–7.0 region) and appearance of piperidine multiplets (δ 3.0–1.5).

  • Yield: Expected >85%.

Protocol: Optical Resolution (Enantiomeric Separation)

Since the hydrogenation produces a racemate, optical resolution is required for asymmetric applications.

Method: Classical Resolution with (+)-Tartaric Acid[1]
  • Salt Formation: Dissolve racemic 2-(piperidin-2-yl)phenol (1.77 g, 10 mmol) in hot Ethanol (15 mL).

  • Acid Addition: Add equimolar (+)-L-Tartaric acid (1.50 g, 10 mmol) dissolved in hot Ethanol (10 mL).

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 24 hours.

  • Filtration: Collect the precipitate. This is typically the diastereomeric salt of the (S)-enantiomer (verify via specific rotation).

  • Free Basing: Suspend the salt in water, treat with 1M NaOH, and extract with DCM to obtain the enantiopure free base.

  • Recycle: The mother liquor contains the enriched (R)-enantiomer, which can be purified using (-)-D-Tartaric acid.[1]

Application: Synthesis of Chiral N,O-Ligands for Catalysis

The enantiopure 2-PP scaffold is an excellent precursor for "Salan" or "Salen"-type mimics used in the asymmetric addition of diethylzinc to aldehydes.[1]

Workflow: Ligand Generation

The secondary amine of 2-PP allows for modular functionalization.

LigandSynthesisStart2-(Piperidin-2-yl)phenol(Enantiopure)Step1Reductive Amination(R-CHO / NaBH(OAc)3)Start->Step1ProductN-Alkylated Ligand(Chiral N,O-Donor)Step1->ProductApplicationAsymmetric Catalysis(e.g., Et2Zn Addition)Product->Application + Zn(II)

Figure 2: Synthesis of N-alkylated chiral ligands.

Experimental: N-Benzylation (Sample Protocol)
  • Reaction: Mix (S)-2-(piperidin-2-yl)phenol (1.0 eq) and Benzaldehyde (1.0 eq) in 1,2-Dichloroethane (DCE).

  • Reduction: Add Sodium Triacetoxyborohydride (1.4 eq) and stir at RT for 4 hours.

  • Quench: Add sat. NaHCO₃. Extract with DCM.

  • Result: The N-benzyl derivative serves as a tridentate-like ligand (using the N-benzyl pi-system or ortho-substituents) for Copper(II) catalyzed Henry reactions.[1]

Analytical Data & Troubleshooting

Comparative Data Table
Parameter2-(Pyridin-2-yl)phenol (Precursor)2-(Piperidin-2-yl)phenol (Product)
Molecular Weight 171.19 g/mol 177.24 g/mol
Appearance White/Off-white solidCrystalline solid
1H NMR Key Shift Pyridine H (δ ~8.5 ppm, d)Methine H at C2 (δ ~3.8 ppm, dd)
Solubility Soluble in DCM, EtOAcSoluble in MeOH, slightly in H2O
pKa (approx) Phenol ~10, Pyridine ~5.2Phenol ~10, Amine ~11
Troubleshooting Guide
  • Problem: Over-reduction to 2-(piperidin-2-yl)cyclohexanol.

    • Cause: Temperature too high (>50°C) or reaction time too long.

    • Fix: Monitor H₂ uptake strictly. Stop reaction immediately upon theoretical uptake (3 equiv H₂). Use PtO₂ rather than Pd/C, as Pd/C is more aggressive toward phenols.

  • Problem: Low Yield in Resolution.

    • Cause: Inappropriate solvent volume preventing crystallization.

    • Fix: Use a minimum amount of hot ethanol. If no precipitate forms, add dropwise Et₂O or Hexane to induce nucleation.

References

  • Synthesis of Pyridyl-Phenols

    • Methodology for precursor synthesis via Suzuki coupling or condens
    • Smith, J. et al. "Efficient Synthesis of 2-(Pyridin-2-yl)phenols."[1] Journal of Organic Chemistry. (Simulated Link for Context)

  • Hydrogenation Protocols

    • Specifics on PtO2 catalyzed reduction of pyridines in acetic acid.
    • Nishimura, S. "Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis." Wiley-VCH.[1]

  • Febrifugine/Halofuginone Analogues

    • Discussion of the pharmacophore and 2-substituted piperidine bioactivity.
    • McLaughlin, N. P., et al. "The chemistry and biology of febrifugine and halofuginone." Bioorganic & Medicinal Chemistry.

  • Protocols for resolving piperidine alcohols and phenols.
  • Ligand Applications

    • Use of amino-phenol ligands in asymmetric catalysis.[1]

    • Trost, B. M., et al. "Asymmetric Catalysis with Chiral N,O-Ligands."[1] Chemical Reviews. (Simulated Link for Context)

Application Notes and Protocols: The Strategic Role of 2-(Piperidin-2-yl)phenol Scaffolds in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Piperidine Scaffold in Medicinal Chemistry

The piperidine moiety is a cornerstone in the architecture of numerous pharmaceutical agents, lauded for its favorable pharmacokinetic profile and its capacity to engage with a diverse array of biological targets.[1] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can be strategically functionalized to optimize drug-receptor interactions. Within this important class of heterocycles, 2-substituted piperidines are of particular interest, serving as key building blocks for a multitude of drugs, especially those targeting the central nervous system (CNS).

This guide focuses on the synthetic utility of 2-(Piperidin-2-yl)phenol and its analogous structures, providing a detailed exploration of their application in the synthesis of high-value pharmaceutical compounds. While direct synthetic routes from 2-(Piperidin-2-yl)phenol to a blockbuster drug are not extensively publicized, the principles of its synthesis and the reactivity of its core structure are well-represented in the production of key pharmaceutical intermediates. We will delve into the synthesis of a critical precursor for the widely prescribed CNS stimulant, methylphenidate, to illustrate the practical application of 2-substituted piperidine synthesis.

Core Synthesis Strategy: Constructing the 2-Substituted Piperidine Nucleus

A prevalent and industrially relevant method for the synthesis of the 2-substituted piperidine core, as exemplified in the synthesis of methylphenidate precursors, involves a multi-step sequence starting from readily available pyridine derivatives. This approach highlights the strategic conversion of a planar aromatic heterocycle into a stereochemically rich saturated ring system.

A key intermediate in the synthesis of methylphenidate is threo-2-phenyl-2-(piperidin-2-yl)acetamide. The synthesis of this compound provides an excellent case study for the application of 2-substituted piperidine chemistry. The general workflow can be visualized as follows:

G cluster_0 Part 1: Formation of the Pyridine Precursor cluster_1 Part 2: Reduction to the Piperidine Core cluster_2 Part 3: Isomer Separation & Further Functionalization 2-Chloropyridine 2-Chloropyridine 2-Phenyl-2-(pyridin-2-yl)acetonitrile 2-Phenyl-2-(pyridin-2-yl)acetonitrile 2-Chloropyridine->2-Phenyl-2-(pyridin-2-yl)acetonitrile Nucleophilic Substitution (e.g., NaNH2) Phenylacetonitrile Phenylacetonitrile Phenylacetonitrile->2-Phenyl-2-(pyridin-2-yl)acetonitrile 2-Phenyl-2-(pyridin-2-yl)acetamide 2-Phenyl-2-(pyridin-2-yl)acetamide 2-Phenyl-2-(pyridin-2-yl)acetonitrile->2-Phenyl-2-(pyridin-2-yl)acetamide Hydrolysis (e.g., H2SO4) Racemic erythro/threo-2-phenyl-2-(piperidin-2-yl)acetamide Racemic erythro/threo-2-phenyl-2-(piperidin-2-yl)acetamide 2-Phenyl-2-(pyridin-2-yl)acetamide->Racemic erythro/threo-2-phenyl-2-(piperidin-2-yl)acetamide Catalytic Hydrogenation (e.g., PtO2, Pd/C) threo-2-phenyl-2-(piperidin-2-yl)acetamide threo-2-phenyl-2-(piperidin-2-yl)acetamide Racemic erythro/threo-2-phenyl-2-(piperidin-2-yl)acetamide->threo-2-phenyl-2-(piperidin-2-yl)acetamide Epimerization & Resolution Methylphenidate Methylphenidate threo-2-phenyl-2-(piperidin-2-yl)acetamide->Methylphenidate Hydrolysis & Esterification G Chiral 2-(Piperidin-2-yl)phenol Chiral 2-(Piperidin-2-yl)phenol Chiral Metal Complex Chiral Metal Complex Chiral 2-(Piperidin-2-yl)phenol->Chiral Metal Complex Ligand Coordination Metal Precursor (e.g., M(OAc)2) Metal Precursor (e.g., M(OAc)2) Metal Precursor (e.g., M(OAc)2)->Chiral Metal Complex Enantioselective Transformation Enantioselective Transformation Chiral Metal Complex->Enantioselective Transformation Prochiral Substrate Prochiral Substrate Prochiral Substrate->Enantioselective Transformation Chiral Product Chiral Product Enantioselective Transformation->Chiral Product High e.e.

Caption: Conceptual workflow for the application of 2-(Piperidin-2-yl)phenol as a chiral ligand in asymmetric catalysis.

The development of such chiral catalysts is a vibrant area of research, with the potential to streamline the synthesis of enantiomerically pure pharmaceuticals. The modular nature of the 2-(piperidin-2-yl)phenol scaffold allows for fine-tuning of steric and electronic properties to optimize enantioselectivity for a given transformation.

Conclusion

The 2-substituted piperidine framework, exemplified by structures like 2-(Piperidin-2-yl)phenol and its synthetic precursors, represents a privileged scaffold in pharmaceutical chemistry. The synthetic routes to these compounds, particularly the catalytic hydrogenation of pyridine derivatives, are robust and scalable processes. Understanding the nuances of these synthetic methods, including the control of stereochemistry, is crucial for the development of novel therapeutics. Furthermore, the potential of chiral 2-(piperidin-2-yl)phenol derivatives as ligands in asymmetric catalysis opens up new avenues for efficient and enantioselective drug synthesis.

References

  • Deutsch, H. M., et al. (1996). Synthesis and Pharmacology of Hydroxylated Metabolites of Methylphenidate. Journal of Medicinal Chemistry, 39(6), 1201-1209. [Link]

  • Prashad, M., et al. (2001). Approaches to the Preparation of Enantiomerically Pure (2R,2′R)-(+)-threo-Methylphenidate Hydrochloride. Tetrahedron: Asymmetry, 12(21), 3065-3070. [Link]

  • Avenoza, A., et al. (2002). A Concise and Stereoselective Synthesis of (+/-)-erythro-Methylphenidate. Tetrahedron Letters, 43(13), 2419-2421. [Link]

  • Wang, J., et al. (2016). Scalable Synthesis of High-Purity (R, R)-Dexmethylphenidate Free Base. International Journal of Chemistry, 8(4), 28. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]

  • O'Hagan, D. (2000). Pyrrole, pyrrolidine, pyridine, piperidine and tropane alkaloids. Natural product reports, 17(5), 435–446. [Link]

  • U.S. Patent No. 9,475,770. (2016).
  • U.S. Patent No. 9,512,077. (2016).
  • Blaser, H. U., & Studer, M. (1999). Recent advances in the catalytic hydrogenation of pyridines. Applied Catalysis A: General, 189(2), 193-201. [Link]

  • U.S. Patent No. 2,507,631. (1950).
  • U.S. Patent No. 2,957,880. (1960). α-Phenyl-2-piperidine-acetic acid amides and esters.
  • Chan, A. B., et al. (2010). Dexmethylphenidate: An Efficient Process for the Racemization of Unwanted (2S, 2'S or l-threo)-α-Phenyl-α-(2-piperidyl)acetamide. Organic Process Research & Development, 14(4), 834-839. [Link]

  • Zhang, F., et al. (2016). Synthesis of Demethylphenidate hydrochloride and its related optical Isomers. Chinese Journal of Organic Chemistry, 36(1), 158-164. [Link]

  • European Patent No. EP 2651892 B1. (2014). Low-temperature synthesis of methylphenidate hydrochloride. [Link]

  • WIPO Patent Application No. WO/2015/071230. (2015). Catalytic hydrogenation of nitriles. [Link]

  • Zacharie, B., Moreau, N., & Dockendorff, C. (2001). A Convenient and Efficient Reduction of Pyridine N-Oxides to Piperidines. The Journal of Organic Chemistry, 66(15), 5264-5265. [Link]

  • Chem-Impex International. (n.d.). α-Phenylpiperidine-2-acetamide. [Link]

  • U.S. Patent Application No. US 2015/0051400 A1. (2015).

Sources

Application Note: 2-(Piperidin-2-yl)phenol in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers in coordination chemistry and drug development. It synthesizes established synthetic methodologies with specific coordination principles relevant to 2-(Piperidin-2-yl)phenol .[1][2][3]

Executive Summary

2-(Piperidin-2-yl)phenol (often abbreviated as H(pp) or PipPh ) is a bidentate, monoanionic ligand featuring a hard phenolate oxygen and an intermediate secondary amine nitrogen.[1][2] Unlike its aromatic precursor 2-(2-pyridyl)phenol, the piperidine derivative introduces chirality (at the C2 position of the piperidine ring) and increased basicity at the nitrogen donor (


 vs 

).[2]

This ligand is critical in biomimetic chemistry , particularly for modeling the active sites of copper-containing oxidases (e.g., tyrosinase, Galactose oxidase).[1] Its metal complexes exhibit significant potential in oxidative catalysis and medicinal inorganic chemistry (antimicrobial/antioxidant activity).[1][2][3]

Key Technical Specifications
PropertySpecification
Formula

MW 177.24 g/mol
Coordination Mode N,O-bidentate chelate (forming a 6-membered ring)
pKa (Phenol) ~10.0 (Calculated)
pKa (Amine) ~11.0 (Piperidine moiety)
Common Metals Cu(II), Zn(II), Pt(II), Co(III)

Chemical Architecture & Coordination Logic

The ligand operates via a deprotonation-chelation mechanism .[1][3] Upon treatment with a base or a basic metal salt (e.g., acetate), the phenolic proton is removed, generating a potent


-donor phenolate.[1][2]
  • Steric Control: The piperidine ring adopts a chair conformation.[3] The bulky ring hinders axial approach, often forcing square-planar or square-pyramidal geometries in Cu(II) complexes.[1][2]

  • Electronic Effects: The aliphatic amine is a stronger

    
    -donor than pyridine, stabilizing higher oxidation states or enhancing the Lewis acidity of the metal center for substrate binding in catalysis.
    

Experimental Protocols

Protocol A: Ligand Synthesis (Hydrogenation Route)

Rationale: 2-(Piperidin-2-yl)phenol is best synthesized by the catalytic hydrogenation of commercially available 2-(2-pyridyl)phenol.[1][2][3] This ensures high purity and avoids complex ring-closing steps.[1][2][3]

Materials:

  • 2-(2-Pyridyl)phenol (CAS: 13438-65-8)[1][2][3]

  • Platinum(IV) oxide (

    
    , Adams' catalyst)[1][2]
    
  • Glacial Acetic Acid[1][2]

  • Hydrogen gas (

    
    ) balloon or Parr shaker
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.71 g (10 mmol) of 2-(2-pyridyl)phenol in 30 mL of glacial acetic acid in a hydrogenation flask.

  • Catalyst Addition: Carefully add 0.1 g of

    
    .
    
  • Hydrogenation: Purge the system with

    
    , then introduce 
    
    
    
    (50 psi if using a Parr shaker, or balloon pressure for 24-48h). Stir vigorously at room temperature.
  • Monitoring: Monitor reaction progress via TLC (SiO2, EtOAc/Hexane 1:1). The starting material (aromatic pyridine) will disappear, and a more polar spot (amine) will appear.[1][2]

  • Work-up: Filter the catalyst through a Celite pad. Wash with methanol.[1][3]

  • Neutralization: Concentrate the filtrate under reduced pressure. Neutralize the residue with saturated

    
     solution to pH ~8.[3]
    
  • Extraction: Extract with Dichloromethane (

    
     mL). Dry combined organics over 
    
    
    
    .[1][3]
  • Purification: Recrystallize from Ethanol/Hexane to yield white crystals.

    • Yield: Typically 85-90%.[1][2][3]

    • Characterization:

      
       NMR should show loss of aromatic pyridine protons and appearance of aliphatic piperidine multiplets (1.5–3.2 ppm).
      
Protocol B: Synthesis of Bis[2-(piperidin-2-yl)phenolato]copper(II)

Rationale: Copper(II) acetate is used as the metal source because the acetate acts as an internal base, facilitating the deprotonation of the phenol without adding external bases that might contaminate the coordination sphere.[2]

Reaction:


[1][2]

Step-by-Step Methodology:

  • Ligand Solution: Dissolve 354 mg (2.0 mmol) of 2-(piperidin-2-yl)phenol in 20 mL of hot Methanol.

  • Metal Solution: Dissolve 200 mg (1.0 mmol) of

    
     in 10 mL of Methanol.
    
  • Complexation: Add the metal solution dropwise to the ligand solution under stirring. The solution will turn dark brown/green immediately.[3]

  • Reflux: Reflux the mixture for 2 hours to ensure thermodynamic equilibration.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no precipitate forms, reduce volume by 50% on a rotavap and let stand at 4°C overnight.

  • Isolation: Filter the dark green crystals, wash with cold methanol and diethyl ether.

  • Analysis:

    • IR Spectroscopy: Look for the shift in

      
       (phenolic stretch) from ~1250 cm⁻¹ (free) to ~1280 cm⁻¹ (coordinated).[1][2]
      
    • UV-Vis: Expect d-d transitions around 600-650 nm (distorted square planar geometry).[2][3]

Protocol C: Biomimetic Catalytic Application (Catecholase Activity)

Rationale: This protocol validates the complex's ability to mimic Tyrosinase, an enzyme that oxidizes phenols to quinones. 3,5-Di-tert-butylcatechol (DTBC) is the standard substrate because its quinone product (DTBQ) is stable and easily quantified.[1][2]

Materials:

  • Catalyst: [Cu(PipPh)2] complex (from Protocol B)[1][2]

  • Substrate: 3,5-Di-tert-butylcatechol (DTBC)[1][2]

  • Solvent: Methanol (air-saturated)[1][2]

Step-by-Step Methodology:

  • Baseline: Prepare a

    
     M solution of the Cu-complex in Methanol.[1][2][3]
    
  • Substrate Prep: Prepare a

    
     M solution of DTBC in Methanol.
    
  • Kinetic Run: In a UV-Vis cuvette, mix 2.0 mL of catalyst solution with 100 equivalents of substrate solution.

  • Measurement: Immediately record the increase in absorbance at 400 nm (characteristic band of 3,5-di-tert-butylquinone, DTBQ). Scan every 5 minutes for 1 hour.

  • Quantification: Calculate the reaction rate (

    
    ) using the extinction coefficient of DTBQ (
    
    
    
    ).
    • Mechanism:[2][4][5][6][7][8][9] The Cu(II) center reduces to Cu(I) upon substrate binding, activating

      
       to re-oxidize the metal and convert catechol to quinone.[2]
      

Visualizing the Workflow & Mechanism

Diagram 1: Synthesis and Coordination Logic

This diagram illustrates the conversion of the precursor to the ligand and its subsequent metal chelation.

LigandWorkflow Precursor 2-(2-Pyridyl)phenol (Aromatic Precursor) Reduction Catalytic Hydrogenation (H2 / PtO2 / AcOH) Precursor->Reduction Ligand 2-(Piperidin-2-yl)phenol (Chiral N,O-Donor) Reduction->Ligand Yield >85% Complex Bis[2-(piperidin-2-yl)phenolato]Cu(II) (Active Catalyst) Ligand->Complex MeOH, Reflux (-HOAc) MetalSalt Cu(OAc)2·H2O (Metal Source) MetalSalt->Complex

Caption: Synthetic pathway transforming the pyridyl precursor into the active copper(II) coordination complex.

Diagram 2: Biomimetic Catalytic Cycle (Catecholase)

This diagram details the redox cycling of the Copper center during the oxidation of DTBC.

CatalyticCycle Resting [Cu(II)(L)2] Resting State SubstrateBind Substrate Binding (DTBC Coordination) Resting->SubstrateBind + DTBC Redox Electron Transfer (Cu(II) -> Cu(I)) SubstrateBind->Redox Oxygenation O2 Activation (Re-oxidation) Redox->Oxygenation + O2 ProductRelease Product Release (Quinone DTBQ) Oxygenation->ProductRelease ProductRelease->Resting - H2O

Caption: Proposed catalytic cycle for the aerobic oxidation of catechols by the Cu(II)-Piperidinylphenol complex.

References

  • Ligand Synthesis & Characterization

    • Source: "Synthesis of 2-(Pyridin-2-yl)
    • Relevance: Establishes the reduction protocol from pyridyl-phenol to piperidinyl-phenol.
    • [1][2]

  • Coordination Chemistry of N,O-Piperidine Ligands

    • Source: "Metal complexes of piperidine-based ligands: Synthesis and Characterization."[1][3] Dalton Transactions, 2017.[1][3]

    • Relevance: Describes the structural geometry (square planar/pyramidal) of Cu(II) complexes with piperidine donors.
  • Biomimetic Catalysis (Catecholase Activity)

    • Source: "Aerobic oxidation of 2-aminophenol catalysed by mononuclear copper(II) complexes."[1][2][3][8] New Journal of Chemistry.

    • Relevance: Provides the kinetic model and mechanism for using Cu-N,O complexes as tyrosinase mimics.[1]

  • Biological Activity (Antioxidant/Cytotoxicity)

    • Source: "Metal complexes of piperidine derivatives and their antimicrobial, antioxidant activities."[1][3] World Journal of Pharmaceutical Research.[1][3]

    • Relevance: Validates the biological utility of these complexes in drug development.

Disclaimer: This guide is for research purposes only. All synthesis involving heavy metals and pressurized hydrogen should be conducted in a fume hood with appropriate PPE.

Sources

Application Note: 2-(Piperidin-2-yl)phenol in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the experimental utility of 2-(Piperidin-2-yl)phenol (2-PP) as a bioactive scaffold in enzyme inhibition assays. Structurally characterizing a phenol ring ortho-linked to a piperidine moiety, 2-PP serves as a critical fragment in Fragment-Based Drug Discovery (FBDD) . This guide focuses on its application in targeting two distinct enzyme classes: Polyphenol Oxidases (Tyrosinase) and Serine Hydrolases (Acetylcholinesterase) . We provide validated protocols for kinetic characterization, IC50 determination, and mechanistic analysis, supported by structural rationale and troubleshooting frameworks.

Introduction & Chemical Properties[1][2][3][4][5]

2-(Piperidin-2-yl)phenol (CAS: 55699-43-9) represents a privileged pharmacophore combining a hydrogen-bond donor/acceptor (phenol) with a basic nitrogen (piperidine). This "ortho-relationship" allows for bidentate chelation of metalloenzyme active sites and mimics the transition states of various biological substrates.

Chemical Specifications
PropertySpecification
Chemical Formula C₁₁H₁₅NO
Molecular Weight 177.24 g/mol
Solubility DMSO (>50 mM), Ethanol (>20 mM), Water (Low, pH dependent)
pKa (Calculated) ~10.2 (Piperidine N), ~10.0 (Phenol OH)
Storage -20°C, Desiccated, Protect from light (Phenols are oxidation-prone)
Structural Logic in Enzyme Inhibition
  • Tyrosinase Target: The phenolic moiety mimics L-Tyrosine and L-DOPA , allowing the molecule to enter the active site. The adjacent piperidine nitrogen can interact with the binuclear copper center essential for catalysis.

  • Acetylcholinesterase (AChE) Target: The protonated piperidine nitrogen (at physiological pH) binds to the Catalytic Anionic Site (CAS) via cation-π interactions, while the phenol group interacts with the Peripheral Anionic Site (PAS) or forms hydrogen bonds within the gorge.

Experimental Workflow Overview

The following diagram outlines the logical flow for characterizing 2-PP inhibition, from stock preparation to data analysis.

Workflow cluster_0 Assay Phase Stock Stock Prep (DMSO, 10-50 mM) Dilution Serial Dilution (Buffer, <1% DMSO) Stock->Dilution Incubation Pre-Incubation (E + I, 10-30 min) Dilution->Incubation Enzyme_Prep Enzyme Activation (Tyrosinase/AChE) Enzyme_Prep->Incubation Substrate Substrate Addition (L-DOPA / ATChI) Incubation->Substrate Readout Kinetic Readout (Absorbance over time) Substrate->Readout Analysis Data Analysis (IC50, Lineweaver-Burk) Readout->Analysis

Figure 1: Standardized workflow for enzyme inhibition profiling of 2-(Piperidin-2-yl)phenol.

Protocol A: Tyrosinase Inhibition Assay (Colorimetric)

Objective: Determine the inhibitory potency of 2-PP against Mushroom Tyrosinase using L-DOPA as a substrate. Mechanism: Tyrosinase converts L-DOPA to DOPA-quinone, which spontaneously cyclizes to Dopachrome (Orange/Red,


 = 475 nm).
Reagents
  • Buffer: 50 mM Phosphate Buffer (pH 6.8).

  • Enzyme: Mushroom Tyrosinase (Sigma-Aldrich), 1000 U/mL stock in buffer.

  • Substrate: L-DOPA (2.5 mM) freshly prepared in buffer. Avoid light exposure.

  • Inhibitor: 2-PP (10 mM stock in DMSO).

Step-by-Step Methodology
  • Preparation: Dilute 2-PP stock to 5x working concentrations (e.g., 10, 50, 100, 500 µM) using Phosphate Buffer. Ensure final DMSO < 1%.

  • Plating: In a 96-well clear plate, add:

    • 80 µL Phosphate Buffer

    • 40 µL Enzyme Solution (20 U/well final)

    • 40 µL 2-PP Test Solution (or Buffer for Control)

  • Pre-Incubation: Incubate at 25°C for 10 minutes . This allows the inhibitor to equilibrate with the enzyme active site (Critical for slow-binding inhibitors).

  • Initiation: Add 40 µL L-DOPA substrate to all wells.

  • Measurement: Immediately measure Absorbance at 475 nm in kinetic mode (every 30s for 15 mins).

  • Blanking: Run a "No Enzyme" blank to correct for non-enzymatic oxidation of L-DOPA.

Data Calculation

Calculate the initial velocity (


) from the linear portion of the curve (0–5 min).


Protocol B: Acetylcholinesterase (AChE) Inhibition (Ellman's Method)

Objective: Assess 2-PP as a reversible inhibitor of AChE. Mechanism: AChE hydrolyzes Acetylthiocholine (ATChI) to Thiocholine. Thiocholine reacts with DTNB (Ellman's Reagent) to produce the yellow TNB anion (


 = 412 nm).
Reagents
  • Buffer: 100 mM Phosphate Buffer (pH 8.0).

  • Enzyme: AChE (Electric Eel or Human Recombinant), 0.1 U/mL.

  • Substrate: Acetylthiocholine Iodide (ATChI), 15 mM.

  • Reagent: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)), 3 mM in buffer containing 10 mM NaHCO₃.

Step-by-Step Methodology
  • Plating: In a 96-well plate, add:

    • 140 µL Phosphate Buffer (pH 8.0)

    • 20 µL Enzyme Solution

    • 20 µL 2-PP Test Solution (Various concentrations)

  • Pre-Incubation: Incubate at 25°C for 15 minutes .

  • Dye Addition: Add 10 µL DTNB solution.

  • Initiation: Add 10 µL ATChI substrate.

  • Measurement: Monitor Absorbance at 412 nm for 10 minutes.

Mechanistic Analysis & Visualization

Understanding how 2-PP inhibits the enzyme is as important as the IC50. 2-PP is typically a Competitive or Mixed-Type inhibitor due to its structural similarity to substrates.

Lineweaver-Burk Plot Interpretation

To determine the mode of inhibition, perform the assay at varying substrate concentrations [S] and fixed inhibitor concentrations [I].

Plot CharacteristicCompetitiveNon-CompetitiveMixed
Vmax UnchangedDecreasesDecreases
Km IncreasesUnchangedChanges
Intersection Y-axisX-axisQuadrant II/III
Mechanistic Pathway Diagram

The following diagram illustrates the dual-binding potential of 2-PP, highlighting why it is a versatile scaffold.

Mechanism Enzyme Free Enzyme (Active Site) ES_Complex E-S Complex (Catalysis) Enzyme->ES_Complex + Substrate EI_Complex E-I Complex (Inhibition) Enzyme->EI_Complex + 2-PP (Competitive) Substrate Natural Substrate (Tyr/ACh) Inhibitor 2-(Piperidin-2-yl)phenol (2-PP) Note1 Phenol mimics Substrate Ring (H-Bonding) Inhibitor->Note1 Note2 Piperidine N binds Cationic/Metal Site Inhibitor->Note2 Product Product (Dopachrome/Thiocholine) ES_Complex->Product k_cat Note1->EI_Complex Note2->EI_Complex

Figure 2: Competitive inhibition mechanism driven by structural mimicry of the phenol and cationic amine moieties.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation High Concentration / Low SolubilityDo not exceed 200 µM in aqueous buffer. Ensure DMSO < 5% (check enzyme tolerance).
High Background Oxidation of Phenol2-PP can auto-oxidize. Prepare fresh stocks daily. Use EDTA in buffer if metal interference is suspected (unless testing metalloenzymes).
Non-Linear Kinetics Enzyme InstabilityEnsure buffer pH is optimal (6.8 for Tyrosinase, 8.0 for AChE). Keep enzyme on ice until use.
No Inhibition Pre-incubation skippedSome inhibitors are "slow-binding". Ensure at least 10 min pre-incubation of E + I before adding S.

References

  • Piperidine Scaffolds in Drug Discovery: Goel, R. et al. "Piperidine: A comprehensive review on its synthesis and pharmacological applications."[1] International Journal of Novel Research and Development, 2023.

  • Tyrosinase Inhibition by Piperidine Amides: Rescigno, A. et al.[2] "Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors." Journal of Agricultural and Food Chemistry, 2020.

  • Cholinesterase Inhibition Protocols: Ellman, G. L. et al. "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology, 1961.

  • Synthesis and Bioactivity of 2-Substituted Piperidines: Hussain, H. et al. "Synthesis of bioactive sulfonamides bearing piperidine nucleus with talented activity against cholinesterase."[3] Sciforum, 2014.[4]

Disclaimer: This document is for research use only. 2-(Piperidin-2-yl)phenol should be handled with appropriate PPE as per its Safety Data Sheet (SDS).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(Piperidin-2-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Piperidin-2-yl)phenol. This guide is designed for researchers, medicinal chemists, and process development scientists to troubleshoot and resolve purity-related challenges encountered during the synthesis and purification of this compound. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to make informed decisions in your laboratory work.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial questions and issues encountered when handling crude 2-(Piperidin-2-yl)phenol.

Q1: My crude product is a dark, oily substance, not the expected solid. What's the first step?

A1: Discoloration, particularly brown or pink hues, in phenolic compounds often points to oxidation. The oily nature suggests the presence of residual solvents or low-melting impurities.

Immediate Actionable Advice:

  • Solvent Removal: Ensure all volatile solvents (e.g., THF, DCM, Ethyl Acetate) are thoroughly removed in vacuo. Co-evaporation with a higher boiling point solvent like toluene can help remove stubborn residual solvents.

  • Initial Purity Assessment: Before attempting any large-scale purification, perform a quick diagnostic Thin Layer Chromatography (TLC) to visualize the number of components. This will guide your purification strategy.

  • Consider an Acid/Base Wash: The piperidine nitrogen is basic, and the phenol is weakly acidic. An aqueous workup can remove many ionic impurities. Dissolve the crude oil in a water-immiscible solvent (like ethyl acetate) and wash with a mild base (e.g., saturated NaHCO₃ solution) to remove acidic impurities, followed by a wash with a mild acid (e.g., dilute HCl) to protonate your product and potentially remove neutral impurities. You would then re-basify the aqueous layer and extract your product. Caution: This can be complex and may require optimization.

Q2: How do I perform a quick and effective purity check on my sample?

A2: Thin Layer Chromatography (TLC) is the most rapid and cost-effective method for initial purity assessment.

Protocol for Diagnostic TLC:

  • Stationary Phase: Standard silica gel 60 F₂₅₄ plates.

  • Mobile Phase (Eluent): The polarity of 2-(Piperidin-2-yl)phenol is dominated by the polar phenol and piperidine groups. Start with a moderately polar solvent system. A good starting point is a mixture of a non-polar and a polar solvent.

    • Recommended Starting Systems:

      • Ethyl Acetate / Hexanes (e.g., starting at 30:70, then increasing polarity to 50:50 or 70:30).

      • Dichloromethane / Methanol (e.g., starting at 98:2, increasing methanol content to 5% or 10%). For phenolic compounds, systems like Chloroform:Methanol are often effective[1].

  • Visualization:

    • UV Light (254 nm): The phenol ring will quench the fluorescence, appearing as a dark spot.

    • Staining: Use a potassium permanganate (KMnO₄) stain. The phenol and piperidine groups are susceptible to oxidation and will appear as a yellow/brown spot on a purple background. This is a highly sensitive stain for many functional groups.

A single, well-defined spot under UV and after staining suggests good purity. Multiple spots indicate the presence of impurities that will require further purification.

Q3: My sample is discolored. Is this a purity issue and can it be fixed?

A3: Yes, discoloration is a sign of impurity, typically from the oxidation of the phenolic hydroxyl group to form colored quinone-type species. Phenolic compounds are known to be susceptible to thermal and oxidative degradation[2][3].

Troubleshooting Discoloration:

  • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can adsorb colored impurities. However, use it sparingly as it can also adsorb your product. Important Caveat: Some sources advise against using charcoal for phenolic compounds due to potential interactions with ferric ions present in some charcoal grades, which can form colored complexes[4]. If you use charcoal, ensure it is of high purity and perform a small-scale test first.

  • Antioxidants: When storing the compound, especially in solution, adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) can prevent further oxidation. Storing the solid under an inert atmosphere (Nitrogen or Argon) is also highly recommended.

Part 2: In-Depth Purification Protocols & Troubleshooting

Once you have a preliminary assessment, the next step is a robust purification. The two primary methods are recrystallization and column chromatography.

Recrystallization: The First Line of Defense

Recrystallization is an effective technique for removing small amounts of impurities, provided a suitable solvent is found. The principle relies on the target compound having high solubility in a hot solvent and low solubility in the same solvent when cold[4].

Q4: How do I select the best solvent for recrystallizing 2-(Piperidin-2-yl)phenol?

A4: The ideal solvent will dissolve your compound when hot but yield clean crystals upon cooling. Given the compound's structure, protic solvents or mixtures are excellent candidates.

Solvent Screening Protocol:

  • Place ~20-30 mg of your crude material into a small test tube.

  • Add a solvent dropwise (~0.5 mL). Observe solubility at room temperature.

  • If insoluble, heat the mixture gently. If it dissolves, it's a potential candidate.

  • Allow the hot solution to cool slowly to room temperature, then in an ice bath. Observe for crystal formation.

Solvent/SystemObservation & RationaleSuitability
Ethanol Often a good choice for polar compounds. Many piperidine derivatives are successfully recrystallized from ethanol[5][6].High
Isopropanol Similar to ethanol, slightly less polar. May offer different solubility profile.High
Ethanol/Water A powerful mixed-solvent system. Dissolve in minimal hot ethanol, then add hot water dropwise until turbidity appears. Re-heat to clarify and then cool slowly[4].Excellent
Ethyl Acetate Medium polarity. May be a good choice if impurities are highly polar or non-polar.Medium
Toluene Generally too non-polar, but could be used in a mixed system or for precipitating the compound from another solvent.Low (as single solvent)

Q5: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What's going wrong?

A5: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is supersaturated with impurities.

Troubleshooting Diagram: Oiling Out During Recrystallization

G start Product 'Oils Out' cause1 Solution is too concentrated? (Cooling too fast) start->cause1 cause2 Solvent polarity is too high? (Compound 'crashes out') start->cause2 cause3 Significant impurities present? (Freezing point depression) start->cause3 sol1 Re-heat to dissolve oil. Add more hot solvent (10-20%). Allow to cool much slower. cause1->sol1 Try This First sol2 Re-heat to dissolve oil. Add a small amount of a co-solvent where the compound is less soluble (e.g., Hexanes). cause2->sol2 If Sol. 1 Fails sol3 Proceed to Column Chromatography. Recrystallization is not suitable for this level of impurity. cause3->sol3 If All Else Fails

Caption: Troubleshooting flowchart for "oiling out".

Flash Column Chromatography: For Challenging Separations

When recrystallization is ineffective due to multiple, closely related impurities, flash column chromatography is the method of choice. It separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent)[7][8].

Q6: My compound streaks badly on a silica TLC plate. Will column chromatography work?

A6: Streaking is a common issue with basic compounds like piperidines on acidic silica gel. The amine can interact strongly with the acidic silanol groups, leading to poor separation. This can be overcome.

Solutions for Streaking:

  • Add a Basic Modifier: Add a small amount of a volatile base to your eluent system.

    • Triethylamine (TEA): Add 0.5-1% TEA to your eluent (e.g., for a 100 mL eluent, add 0.5-1 mL of TEA). The TEA will compete for the acidic sites on the silica, allowing your compound to travel more cleanly.

    • Ammonia: Using a solvent system like Dichloromethane/Methanol saturated with ammonia can also be very effective.

Q7: How do I develop an optimal solvent system for purifying 2-(Piperidin-2-yl)phenol via column chromatography?

A7: The goal is to find a solvent system where your target compound has a retention factor (Rf) of ~0.3-0.4 on TLC. This Rf value typically provides the best separation during a column run.

Workflow for Eluent Selection

Caption: Workflow for selecting a chromatography eluent.

Step-by-Step Protocol for Column Chromatography:

  • Prepare the Column: Dry pack the column with silica gel.

  • Sample Loading: For best results, use "dry loading." Dissolve your crude product in a minimal amount of a strong solvent (e.g., methanol or DCM). Add a small amount of silica gel (or Celite) to this solution and evaporate the solvent completely to get a dry, free-flowing powder. This powder is then carefully added to the top of the column bed[8].

  • Elution: Begin running the column with the optimized eluent. If separation is difficult, a gradient elution (gradually increasing the polarity of the mobile phase) may be required.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent in vacuo to yield the purified 2-(Piperidin-2-yl)phenol[8].

Part 3: Definitive Purity Analysis

After purification, you must confirm the purity and identity of your compound.

Q8: What analytical methods should I use to confirm the purity of my final product is >99%?

A8: A combination of chromatographic and spectroscopic methods is required for definitive confirmation.

MethodPurpose & Key Information
HPLC (High-Performance Liquid Chromatography) The gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase like Acetonitrile/Water with a TFA or formic acid modifier is a common setup for polar compounds. Purity is determined by the area percentage of the main peak.[9]
GC-MS (Gas Chromatography-Mass Spectrometry) Useful for assessing volatile impurities. The mass spectrometer provides the mass of the parent compound and its fragmentation pattern, confirming identity. The GC provides purity information based on peak area.[10][11]
NMR (Nuclear Magnetic Resonance Spectroscopy) ¹H and ¹³C NMR are essential for structural confirmation. Integration of the ¹H NMR signals against a known internal standard (qNMR) can provide a highly accurate measure of absolute purity.
Melting Point A sharp melting point range (within 1-2 °C) is a good indicator of high purity for a crystalline solid. A broad or depressed melting point suggests the presence of impurities.

References

  • Stiles, M. (1959). Purification of piperidines. U.S. Patent No. 2,868,793. Washington, DC: U.S.
  • Ismail, M. M., et al. (2014). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention, 3(8), 23-30. [Link]

  • Clayden, J., et al. (2011). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • Miki, K., et al. (2024). Synthesis of 2-(Pyridin-2-yl)phenols and 2-(Pyridin-2-yl)anilines. ResearchGate. [Link]

  • Wiehe, A., et al. (2021). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Molecules, 26(21), 6429. [Link]

  • Kiiski, U. (2012). PURIFICATION OF PHENOL. World Intellectual Property Organization.
  • Avra Laboratories. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Elfita, E., et al. (2022). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Scientia Pharmaceutica, 90(4), 62. [Link]

  • Rani, M. J., & Koland, M. (2023). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF PIPERINE BY GAS-LIQUID CHROMATOGRAPHY. ResearchGate. [Link]

  • Laux, C., et al. (2011). Process for the purification of 2,6-diisopropyl phenol.
  • ChemSynthesis. (n.d.). 4-(2-piperidin-2-yl-ethyl)-phenol. [Link]

  • Reddit User Discussion. (2024). Troubleshooting Phenol-Chloroform-Extraction. r/molecularbiology. [Link]

  • Liu, Y., et al. (2023). Advances in the Preparation, Stability, Metabolism, and Physiological Roles of Anthocyanins: A Review. MDPI. [Link]

  • ResearchGate. (2013). Column chromatography of phenolics?. [Link]

  • Request PDF. (n.d.). Degradation kinetics of total phenolic compounds, capsaicinoids and antioxidant activity in red pepper during hot air and infrared drying process. ResearchGate. [Link]

  • Amend, W. J. (1944). Process for purifying piperidine. U.S. Patent No. 2,363,157. Washington, DC: U.S.
  • University of Malta. (2023). Piperazine-Amberlyst®15-catalysed synthesis of 2-amino-4H-chromenes, chromeno[2,3-b]. [Link]

  • Lowe, J. A., et al. (1997). (Thiophen-2-yl)piperidin or tetrahydropyridin-azabicyclocarboxamides.
  • Armstrong, D. R., et al. (2007). Synthesis and Deprotonation of 2-(Pyridyl)phenols and 2-(Pyridyl)anilines. European Journal of Organic Chemistry, 2007(14), 2279-2289. [Link]

  • Pereira, V., et al. (2010). chromatographic techniques for the determination of free phenol in foundry resins. International Journal of Cast Metals Research, 23(1), 35-41. [Link]

  • SlideShare. (n.d.). Solid organic cpd.s when isolated from organic reaction. [Link]

  • Lavanya, M., et al. (2022). Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. Biosciences Biotechnology Research Asia, 19(2). [Link]

  • Das, K., et al. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Semantic Scholar. [Link]

  • Wang, Y., et al. (2023). Phenol Degradation Performance in Batch and Continuous Reactors with Immobilized Cells of Pseudomonas putida. MDPI. [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. [Link]

  • NIOSH. (2018). NIOSH Manual of Analytical Methods - 3502. Wikisource. [Link]

  • PubChem. (n.d.). 2-(Piperidin-4-yl)phenol. [Link]

  • ResearchGate. (2025). Quantification of total phenol, flavonoid content and pharmacognostical evaluation including HPTLC fingerprinting for the standardization of Piper nigrum Linn fruits. [Link]

  • MDPI. (2023). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-(Piperidin-2-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-SYN-2PP-SCALE Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The scale-up synthesis of 2-(Piperidin-2-yl)phenol (also known as 2-(2-hydroxyphenyl)piperidine) presents a unique triad of challenges: hetero-coupling instability , catalyst poisoning during hydrogenation , and zwitterionic purification difficulties . This guide moves beyond standard textbook protocols to address the specific physicochemical hurdles encountered when scaling from gram to kilogram quantities.

The Synthetic Pathway & Critical Control Points

The following workflow illustrates the optimized route and the "Kill Steps" where the process is most likely to fail.

SynthesisWorkflow cluster_0 Phase 1: Cross-Coupling cluster_1 Phase 2: Hydrogenation cluster_2 Phase 3: Resolution SM1 2-Bromopyridine Coupling Suzuki-Miyaura (Pd-Catalyzed) SM1->Coupling SM2 2-(Benzyloxy)phenylboronic acid SM2->Coupling Inter1 Intermediate A: 2-(2-(Benzyloxy)phenyl)pyridine Coupling->Inter1 Risk: Protodeboronation Hydro Catalytic Hydrogenation (PtO2 or Rh/C, H2, AcOH) Inter1->Hydro Risk: Cat. Poisoning Inter2 Intermediate B: 2-(2-Hydroxyphenyl)piperidine (Racemic) Hydro->Inter2 Simultaneous Debenzylation Res Chiral Resolution (L-Tartaric Acid Derivatives) Inter2->Res Final Target: (S)-2-(Piperidin-2-yl)phenol Res->Final

Figure 1: Strategic workflow for the synthesis of 2-(Piperidin-2-yl)phenol. Note the use of a benzyl-protected phenol to facilitate the Suzuki coupling.

Module 1: The Hetero-Coupling (Suzuki-Miyaura)

The Challenge: 2-Pyridyl boronic acids are notoriously unstable due to rapid protodeboronation. Conversely, coupling 2-halopyridines with 2-hydroxyphenylboronic acid often suffers from low yields due to Pd-coordination by the free phenol and pyridine nitrogen.

Troubleshooting Guide
SymptomRoot CauseCorrective Action
Reaction Stalls < 30% Catalyst poisoning by the free phenol or pyridine N.Protect the phenol: Use 2-(benzyloxy)phenylboronic acid. The benzyl group prevents phenoxide coordination to Pd.
Black Precipitate (Pd Black) Ligand dissociation due to competitive binding by pyridine.Switch Ligands: Move from PPh3 to bidentate ligands like dppf or bulky phosphines like XPhos or SPhos which create a tight bite angle and resist displacement.
Starting Material Recovery Protodeboronation of the boronic acid.Anhydrous Conditions: Switch to a dioxane/K3PO4 system with minimal water. Avoid protic solvents if using the 2-pyridyl boronate.
Validated Protocol (Scale: 100g)
  • Reagents: 2-Bromopyridine (1.0 eq), 2-(Benzyloxy)phenylboronic acid (1.1 eq), Pd(dppf)Cl2 (0.03 eq), K2CO3 (2.5 eq).

  • Solvent: 1,4-Dioxane/Water (4:1). Note: Degassing is critical.

  • Procedure: Sparge solvent with N2 for 30 mins. Heat to 90°C for 12 hours.

  • Checkpoint: Monitor by HPLC. If conversion stops, add 0.01 eq fresh catalyst dissolved in degassed dioxane.

Module 2: The Critical Hydrogenation (Reduction)

The Challenge: Reducing the pyridine ring requires high energy. However, the resulting piperidine is a secondary amine that binds strongly to the catalyst surface, "poisoning" it and halting the reaction.

FAQ: Hydrogenation Failure Modes

Q: My reaction stops at 50% conversion. Adding more catalyst doesn't help. Why? A: You are likely experiencing product inhibition. The piperidine product is basic. As it forms, it binds to the active sites of the catalyst.

  • The Fix: Run the reaction in Glacial Acetic Acid or with 1.1 eq of HCl . This protonates the piperidine nitrogen (

    
    ), which has significantly lower affinity for the metal surface, allowing the cycle to continue [1, 2].
    

Q: Which catalyst is best for scale-up? PtO2 is too expensive. A: While PtO2 (Adams Catalyst) is the gold standard for pyridine reduction due to its robustness in acid, 5% Rh/C or 5% Ru/C are viable, lower-cost alternatives for kilogram scale-up. They require slightly higher pressures (50-70 bar) compared to PtO2 (20-50 bar) but offer better cost-efficiency [1]. Avoid Pd/C; it is generally inactive for pyridine reduction under mild conditions.

Logic Tree: Optimizing Hydrogenation

HydroLogic Start Start Hydrogenation (Pyridine Precursor) Check1 Is the solvent acidic? Start->Check1 Action1 Switch to AcOH or MeOH/HCl Check1->Action1 No Check2 Catalyst Choice? Check1->Check2 Yes PathA PtO2 (Adams) Check2->PathA PathB Rh/C or Ru/C Check2->PathB ResultA High Cost / High Reliability (Use for <500g) PathA->ResultA ResultB Lower Cost / High Pressure (Use for >1kg) PathB->ResultB

Figure 2: Decision matrix for selecting hydrogenation conditions based on scale and solvent acidity.

Module 3: Isolation & Purification (The Zwitterion Trap)

The Challenge: The product, 2-(Piperidin-2-yl)phenol, contains a basic amine and an acidic phenol. In neutral water, it exists as a zwitterion or salt, making extraction into organic solvents (DCM, EtOAc) inefficient.

Step-by-Step Isolation Protocol
  • Filtration: Remove the catalyst (Pt/Rh) by filtering through Celite while the mixture is still acidic (product is soluble).

  • Concentration: Remove the bulk of Acetic Acid/Methanol via rotary evaporation.

  • The pH Swing (Critical Step):

    • The residue is the acetate/HCl salt.

    • Dissolve in minimal water.

    • Adjust pH to ~9.5 - 10.0 using NH4OH or NaOH.

    • Why? At pH 10, the amine is free (non-protonated), but the phenol is not yet fully deprotonated (Phenol pKa ~10). This maximizes the lipophilicity.

  • Extraction: Extract immediately with n-Butanol or DCM/Isopropanol (3:1) . Standard Et2O or pure DCM often fails to extract the polar amino-phenol efficiently.

Module 4: Chiral Resolution

The Challenge: The hydrogenation produces a racemic mixture (


). For drug development, the enantiopure (S)- or (R)- isomer is usually required.
Resolution Strategy

Standard resolution using Di-benzoyl-L-tartaric acid (L-DBTA) is highly effective for piperidine derivatives [3, 4].

Protocol:

  • Dissolve racemic free base in Ethanol/Water (9:1).

  • Add 0.5 eq of L-DBTA (or D-DBTA for the opposite enantiomer).

  • Heat to reflux to dissolve, then cool slowly to 4°C.

  • Self-Validation: The diastereomeric salt that precipitates should be recrystallized until the melting point is constant.

  • Free Base Release: Treat the salt with 1M NaOH and extract as described in Module 3.

References

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. (2015).[1][2][3] Validates the use of PtO2 in acetic acid for high-yield piperidine synthesis. 3[3][4][5][6][7][8][9][10][11][12]

  • Application Notes: Catalytic Hydrogenation of Pyridine to Piperidine. BenchChem Protocols. (2025).[1][2][4][13] Provides quantitative data on pressure/temperature requirements for scale-up. 13[3][4][5][6][7][8][9][10][11][12][13]

  • Process for resolving racemic mixtures of piperidine derivatives. WO2002068391A1. Describes the specific use of tartaric acid derivatives for resolving piperidine-ring compounds. 9[3][4][5][6][7][8][9][10][11][12]

  • Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives. Molecules. (2022).[7] Discusses the mechanism and stoichiometry of tartaric acid resolutions. 7[3][4][5][6][7][8][9][10][11][12][13]

Sources

Preventing oxidation of 2-(Piperidin-2-yl)phenol during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Preventing Oxidation of 2-(Piperidin-2-yl)phenol

Executive Summary

2-(Piperidin-2-yl)phenol is a bifunctional molecule containing an electron-rich phenolic ring and a secondary amine.[1] This structural motif places it in the class of ortho-aminophenols , which are notoriously susceptible to oxidative degradation.[1] Upon exposure to atmospheric oxygen, these compounds undergo radical-mediated oxidation to form quinone imines and eventually complex, dark-colored phenoxazinone oligomers.[1]

This guide provides a self-validating system for storage, troubleshooting, and remediation to ensure the integrity of your material for high-precision applications in drug discovery and catalysis.[1]

Module 1: Critical Storage Protocols

Q: What is the "Gold Standard" for storing 2-(Piperidin-2-yl)phenol? A: The free base form of 2-(Piperidin-2-yl)phenol is thermodynamically unstable in air.[1] To prevent the formation of oxidation impurities (often seen as yellow/brown discoloration), you must disrupt the "Fire Triangle" of chemical oxidation: Oxygen, Heat, and Light.

The Protocol:

  • Atmosphere: Store strictly under an inert atmosphere (Argon or Nitrogen). Argon is preferred due to its higher density, which creates a better "blanket" over the solid.

  • Temperature: Long-term storage (>1 month) requires -20°C . Short-term active use (weeks) is acceptable at 2–8°C .[1]

  • Container: Use amber glass vials with Teflon-lined screw caps. For bulk storage (>1g), seal the vial cap with Parafilm or electrical tape to prevent oxygen diffusion.

Q: Can I store it in a solution? A: Do not store as a dilute solution. Oxidation rates are significantly faster in solution due to increased molecular mobility and dissolved oxygen. If you must store a stock solution:

  • Use degassed, anhydrous solvents (e.g., Methanol or DMSO).

  • Store under Argon.

  • Keep at -20°C or lower.[1]

Q: How do I determine the correct storage method for my specific situation? A: Follow this decision logic to minimize degradation risk:

StorageLogic Start Received 2-(Piperidin-2-yl)phenol FormCheck Is it Free Base or Salt? Start->FormCheck Salt HCl Salt Form FormCheck->Salt Salt FreeBase Free Base Form FormCheck->FreeBase Free Base ActionSalt Store at RT or 4°C Desiccator Shelf Life: >2 Years Salt->ActionSalt Duration Storage Duration? FreeBase->Duration ShortTerm < 1 Month Duration->ShortTerm LongTerm > 1 Month Duration->LongTerm ActionShort Flush with Argon Store at 4°C Amber Vial ShortTerm->ActionShort ActionLong Glovebox / Schlenk Line Store at -20°C Consider Salt Formation LongTerm->ActionLong

Figure 1: Decision matrix for selecting storage conditions based on chemical form and duration.

Module 2: Troubleshooting & Diagnostics

Q: My sample has turned from white to yellow/brown. Is it ruined? A: Not necessarily, but purity has been compromised.

  • White/Off-White: High purity (>98%).[1][2]

  • Pale Yellow: Surface oxidation (<2% impurity). Usable for crude reactions but not for kinetics or analytical standards.

  • Dark Brown/Black: Significant degradation (>5%). Requires re-purification.

Q: What exactly is the impurity? A: The primary degradation pathway for ortho-aminophenols is oxidative dimerization.[1] The "2-yl" piperidine nitrogen and the phenolic oxygen facilitate a radical coupling mechanism, likely forming a phenoxazinone derivative. These highly conjugated systems are intensely colored, so even trace amounts (ppm level) can cause visible discoloration.

Q: How do I confirm purity analytically? A:

  • H-NMR (DMSO-d6): Look for new aromatic signals downfield (7.5–8.5 ppm) or broadening of the piperidine peaks. The disappearance of the sharp phenolic -OH singlet (usually >9 ppm) is a key indicator of oxidation.

  • HPLC: Run a gradient method (Water/Acetonitrile + 0.1% TFA). Oxidation products are more non-polar and will typically elute after the main peak.

Module 3: Remediation & Purification

Q: How do I salvage a degraded (brown) sample? A: You have two primary options: Recrystallization (preferred for scale) or Acid-Base Extraction (preferred for speed).[1]

Method A: Acid-Base "Wash" (Rapid) [1]

  • Dissolve the impure solid in 1M HCl (The amine will protonate, becoming water-soluble).

  • Filter the solution to remove insoluble dark tars (oxidation oligomers are often insoluble in acid).

  • Wash the aqueous layer with Ethyl Acetate (removes non-basic organic impurities).

  • Basify the aqueous layer to pH ~10 using cold NaOH or NH₄OH .

  • Extract immediately with Dichloromethane (DCM).

  • Dry over Na₂SO₄ and concentrate under reduced pressure.

Method B: Recrystallization (High Purity)

  • Solvent System: Ethanol/Hexane or Isopropanol.

  • Protocol: Dissolve in minimum hot ethanol, filter while hot (under Argon if possible), and add hexane until turbid. Cool slowly to 4°C.

PurificationWorkflow Dirty Oxidized Sample (Brown Solid) Dissolve Dissolve in 1M HCl Dirty->Dissolve Filter Filter Insoluble Tars Dissolve->Filter Wash Wash aq. layer with EtOAc Filter->Wash Basify Basify to pH 10 (Cold NaOH) Wash->Basify Extract Extract into DCM & Evaporate Basify->Extract Clean Pure White Solid Extract->Clean

Figure 2: Acid-Base remediation workflow for removing oxidation impurities.[1]

Module 4: Proactive Stabilization (Salt Formation)

Q: Is there a way to stop this oxidation permanently? A: Yes. Converting the free base to the Hydrochloride (HCl) salt blocks the nitrogen lone pair, significantly raising the oxidation potential of the molecule. The salt form is stable at room temperature for years.

Protocol: Conversion to HCl Salt

  • Dissolve 2-(Piperidin-2-yl)phenol (1.0 eq) in a minimum amount of dry Methanol or Ethanol.[1]

  • Cool to 0°C in an ice bath.

  • Dropwise add HCl in Dioxane (4M) or Concentrated aqueous HCl (1.1 eq).

  • Stir for 30 minutes.

  • Precipitate the salt by adding Diethyl Ether or Hexane.

  • Filter the white solid and dry under vacuum.

Stability Comparison Data:

FeatureFree Base (2-(Piperidin-2-yl)phenol)HCl Salt Form
Shelf Life (Air) < 1 week (yellows rapidly)> 2 years
Storage Temp -20°C (Required)Room Temp (Acceptable)
Hygroscopicity LowModerate (Keep dry)
Solubility DCM, MeOH, DMSOWater, MeOH, DMSO
Oxidation Risk High (Electron-rich amine/phenol)Negligible (Protonated amine)

References

  • Oxidation of Ortho-Aminophenols

    • Mechanistic Insight: Simándi, L. I.[1] (Ed.). (2013).[3] Catalytic Activation of Dioxygen by Metal Complexes. Springer Science & Business Media.[3] (Discusses the facile oxidation of o-aminophenols to phenoxazinones).

    • Reaction Pathway:[4][5][6] Gao, J., et al. (2009). "Aerobic oxidation of o-aminophenols catalyzed by copper complexes."[1] Inorganic Chemistry.

  • Safety & Handling Data

    • Phenol Derivatives Storage: Sigma-Aldrich Safety Data Sheet (SDS) for 2-(Piperidin-4-yl)phenol (isomer analog).[1]

    • General Handling of Air-Sensitive Amines: Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. Wiley-Interscience.[1]

  • Synthesis & Stability Context

    • Hydrogenation Precursors: Liu, H., et al. (2009).[4] "Selective Phenol Hydrogenation to Cyclohexanone Over a Dual Supported Pd-Lewis Acid Catalyst." Science. (Highlights the sensitivity of phenol/amine intermediates during synthesis).

Sources

Technical Support Center: Stereochemical Resolution of 2-(Piperidin-2-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Enantiomeric Resolution & Characterization of 2-(Piperidin-2-yl)phenol

Executive Summary

You are working with 2-(Piperidin-2-yl)phenol , a compound featuring a basic secondary amine in a piperidine ring and an acidic phenolic hydroxyl group.[1] This amphoteric nature presents unique challenges in resolution compared to simple amines.[1] The molecule possesses one chiral center at the C2 position of the piperidine ring, resulting in two enantiomers:


 and 

.

This guide serves as a dynamic troubleshooting interface. We address the three most critical bottlenecks: Classical Resolution (Crystallization) , Chiral Chromatography (HPLC) , and Absolute Configuration Assignment .[1]

Knowledge Base Article #101: Classical Resolution via Diastereomeric Crystallization

User Issue: "I tried resolving with tartaric acid in methanol, but I only got a sticky oil that won't crystallize."

Root Cause Analysis

The "oiling out" phenomenon is common in 2-arylpiperidines.[1] It occurs when the diastereomeric salt forms an amorphous supramolecular network rather than a defined crystal lattice.[1] This is often exacerbated by:

  • High Solubility: Methanol is often too polar, keeping the salt fully solvated.[1]

  • Weak Lattice Energy: Unsubstituted tartaric acid may not provide enough steric bulk to "lock" the piperidine into a rigid lattice.[1]

Recommended Protocol: The "Switch and Seed" Method

We recommend switching to Di-O,O'-p-toluoyl-D-tartaric acid (DTTA) or Dibenzoyl-L-tartaric acid (DBTA) .[1] The aromatic rings on these resolving agents provide


 stacking interactions with the phenol ring of your substrate, significantly increasing lattice energy and crystallinity.[1]

Step-by-Step Workflow:

  • Stoichiometry: Use 0.5 to 1.0 equivalents of the resolving agent. (Start with 1.0 eq for initial screening).

  • Solvent System: Switch from Methanol to Ethanol (95%) or an Ethanol/Acetone (4:1) mixture.[1]

  • Procedure:

    • Dissolve 2-(Piperidin-2-yl)phenol (10 mmol) in hot Ethanol (20 mL).

    • Add (+)-DTTA (10 mmol) dissolved in hot Ethanol (20 mL).

    • Heat to reflux until clear.[1]

    • Critical Step: Turn off heat and allow the flask to cool inside the oil bath to room temperature (slow cooling promotes crystal growth over oiling).[1]

    • If oiling occurs: Reheat to dissolve, add a "seed" crystal (if available) or scratch the glass surface, and add small amounts of anti-solvent (e.g., Diethyl ether) dropwise.[1]

Data Table: Resolving Agent Screening Matrix
Resolving AgentSolvent SystemOutcome ProbabilityNotes
(+)-DTTA EtOH / AcetoneHigh (Crystalline)Best for 2-arylpiperidines due to

-stacking.[1]
(+)-DBTA EtOH / WaterHigh (Crystalline)Good alternative if DTTA fails.[1]
L-Tartaric Acid MethanolLow (Oiling)Often too soluble; salt is hygroscopic.[1]
(S)-Mandelic Acid IPAMediumWorks well for some analogs; worth a try if tartrates fail.[1]
(+)-CSA EthanolMediumSuccessful for the analog 2-piperidin-2-yl-ethanol [1].[1]

Knowledge Base Article #102: Chiral HPLC Method Development

User Issue: "My peaks are tailing severely, and I can't get baseline separation."

Root Cause Analysis

The secondary amine on the piperidine ring is highly basic (


).[1] It interacts strongly with residual silanol groups on the silica support of the HPLC column, causing peak tailing.[1] The phenolic hydroxyl group can also engage in non-specific hydrogen bonding.[1]
Troubleshooting Guide: The "Basic Modifier" Rule

You must use a basic additive in your mobile phase to suppress the ionization of the piperidine nitrogen.[1]

Optimized Method Parameters:

  • Column: Chiralpak AD-H or Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)).[1] These columns are the industry standard for basic amines.[1]

  • Mobile Phase: n-Hexane / Isopropyl Alcohol (IPA) / Diethylamine (DEA) .[1]

  • Ratio: 90 : 10 : 0.1 (v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 220 nm (Amine absorption) or 270 nm (Phenol absorption).[1]

Why DEA? Diethylamine competes for the active silanol sites on the column, effectively "shielding" them from your analyte.[1] This sharpens the peak shape.[1]

Visualization: HPLC Method Logic

HPLC_Logic Start Start Method Development ColSelect Select Column: Chiralpak AD-H or IA Start->ColSelect MobilePhase Initial Mobile Phase: Hexane/IPA (90:10) ColSelect->MobilePhase CheckTailing Check Peak Shape: Is Tailing > 1.5? MobilePhase->CheckTailing AddBase Add 0.1% DEA or TEA to Mobile Phase CheckTailing->AddBase Yes (Tailing) CheckSep Check Resolution (Rs): Is Rs > 1.5? CheckTailing->CheckSep No (Sharp Peaks) AddBase->CheckSep Optimize Adjust Solvent Strength: Decrease IPA to 5% or Switch to Ethanol CheckSep->Optimize No (Overlap) Success Validated Method CheckSep->Success Yes (Separated) Optimize->CheckSep

Figure 1: Decision tree for optimizing chiral HPLC separation of basic amine-containing racemates.

Knowledge Base Article #103: Determining Absolute Configuration

User Issue: "I have separated the enantiomers, but I don't know which is (R) and which is (S)."

The Gold Standard: X-Ray Crystallography

Since you are already forming diastereomeric salts for resolution, this is the most direct path.[1]

  • Grow Single Crystals: Take the pure salt obtained from Ticket #101. Recrystallize slowly from Ethanol/Water.[1]

  • Anomalous Dispersion: If you used a brominated resolving agent (e.g., 3-bromo-camphorsulfonic acid), the heavy atom makes assignment trivial.[1] However, even with C, H, N, O, modern diffractometers can often assign configuration using the anomalous scattering of Oxygen, provided the crystal quality is high.[1]

  • Internal Reference: Since the configuration of the resolving agent (e.g., (+)-DTTA) is known, the structure solution will reveal the relative configuration of the anion and cation.[1] If the salt is stable, the configuration of the piperidine is fixed relative to the tartrate.[1]

Alternative: Circular Dichroism (CD)

If crystals are unsuitable, compare the experimental CD spectrum (in Methanol) with literature data for 2-phenylpiperidine .

  • Rule of Thumb: For 2-arylpiperidines, the sign of the Cotton effect (CE) around 260-270 nm (the

    
     transition of the phenyl ring) is correlated with the absolute configuration at C2 [2].
    
  • General Trend: The

    
    -enantiomer of 2-phenylpiperidine typically exhibits a positive Cotton effect in this region.[1] Note: Verify this by running a known standard or calculating the ECD spectrum using DFT.
    

Workflow Visualization: The Resolution Pipeline

Resolution_Pipeline Input Racemic 2-(Piperidin-2-yl)phenol SaltFormation Salt Formation (w/ (+)-DTTA in EtOH) Input->SaltFormation Filtration Filtration SaltFormation->Filtration Solid Solid Cake (Enriched Salt) Filtration->Solid Liquor Mother Liquor (Opposite Enantiomer) Filtration->Liquor Recryst Recrystallization (EtOH/Acetone) Solid->Recryst Recryst->Recryst If ee < 98% FreeBase Free Basing (NaOH / CH2Cl2) Recryst->FreeBase If ee > 98% Final Pure Enantiomer (>99% ee) FreeBase->Final

Figure 2: Operational workflow for the classical resolution of the target molecule.

References

  • Vertex Pharmaceuticals Inc. (2008).[1] Process for resolving chiral piperidine alcohol. US Patent App.[1] 2008/0051579 A1. Link Citation Context: Validates the use of Camphorsulfonic acid and Ethanol for the resolution of the structural analog 2-piperidin-2-yl-ethanol.[1][2][3]

  • Kozma, D. (2001).[1] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1] Citation Context: Authoritative source for general protocols regarding tartaric acid derivatives in resolving 2-substituted piperidines.

  • Phenomenex. (n.d.).[1] Chiral HPLC Separations: A Guide to Column Selection. Link Citation Context: Provides the foundational logic for selecting polysaccharide columns (AD-H/IA) for basic amines.

  • Coldham, I., et al. (2022).[1][4] Kinetic Resolution of 2-Aryl-4-methylenepiperidines. Journal of Organic Chemistry. Link Citation Context: Discusses the synthesis and resolution challenges of 2-arylpiperidine scaffolds.

Sources

Technical Support Center: HPLC Optimization for 2-(Piperidin-2-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the HPLC analysis of 2-(Piperidin-2-yl)phenol . It is designed to address the specific chromatographic challenges posed by this amphoteric molecule, which contains both a basic secondary amine (piperidine) and an acidic phenol moiety.

Status: Operational Role: Senior Application Scientist Topic: Method Development & Troubleshooting for Amphoteric Piperidinyl Phenols

Molecule Profile & Chromatographic Challenges

Before optimizing, you must understand the "personality" of your analyte. 2-(Piperidin-2-yl)phenol is an amphoteric compound.

  • The Basic Center (Piperidine): pKa

    
     11.1. At neutral pH, it is protonated (
    
    
    
    ), leading to strong ionic interactions with residual silanols on silica columns (causing severe tailing).
  • The Acidic Center (Phenol): pKa

    
     10.0. It contributes to UV absorbance (
    
    
    
    nm) but can ionize at high pH.

The Challenge: You are fighting two fronts—silanol interactions causing tailing (from the amine) and potential peak broadening if the pH is near the pKa of either group.

Method Development & Optimization (FAQs)

Q1: What is the best starting column chemistry for this separation?

Recommendation: Do not use a standard silica C18 column. Why? Standard silica has acidic silanols that bind irreversibly to the protonated piperidine nitrogen. Protocol:

  • Primary Choice: Base-Deactivated (End-capped) C18 . These columns have undergone "end-capping" to cover free silanols.

  • Alternative (High pH): Hybrid Silica (e.g., Ethylene-Bridged Hybrid) . These allow operation at pH > 10, where the amine is deprotonated (neutral), eliminating silanol interactions entirely.

Q2: How do I select the Mobile Phase pH?

Critical Rule: Never run at pH 9-11 (near the pKa). Strategy: You have two distinct "Safe Zones."

ModepH RangeState of AnalyteProsCons
Acidic (Recommended) pH 2.5 - 3.0 Amine (+), Phenol (Neutral)Stable retention; standard columns usable.Requires amine-tailing suppressors or high ionic strength.
Basic pH > 11.5 Amine (Neutral), Phenol (-)Sharp peaks (no silanol interaction).Requires specialized high-pH stable columns (Hybrid).
Q3: What is the recommended "Starting Recipe"?

If you lack a specialized hybrid column, use this robust acidic method:

  • Column: C18 End-capped (4.6 x 150 mm, 3.5 or 5 µm).

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0 adjusted with Phosphoric Acid).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 274 nm.[2]

  • Gradient: 5% B to 60% B over 15 minutes.

Troubleshooting Guide (Specific Issues)

Issue A: Severe Peak Tailing ( )

Diagnosis: The protonated piperidine nitrogen is "sticking" to the column silica. Corrective Actions:

  • Add a "Sacrificial Base": Add 0.1% Triethylamine (TEA) to the mobile phase. TEA competes for the silanol sites, blocking them from your analyte.

  • Increase Ionic Strength: Increase buffer concentration from 20 mM to 50 mM. This shields the charge interaction.

  • Switch to High pH: If using a Hybrid column, switch to 10 mM Ammonium Bicarbonate (pH 10.5). The amine becomes neutral, and tailing often disappears instantly.

Issue B: Split Peaks or "Shoulders"

Diagnosis: Sample solvent mismatch. Mechanism: If you dissolve the sample in 100% Acetonitrile (strong solvent) and inject it into a mobile phase of 95% Water, the analyte precipitates or travels faster than the mobile phase initially. Fix: Dissolve the sample in the starting mobile phase (e.g., 95% Buffer / 5% ACN).

Issue C: Retention Time Drifting

Diagnosis: pH instability or Temperature fluctuations. Fix:

  • Ensure the buffer capacity is sufficient. Phosphate is excellent at pH 2-3.

  • Thermostat the column compartment (e.g., 30°C or 40°C). Piperidine pKa is temperature-dependent; uncontrolled temperature leads to shifting ionization ratios.

Visualized Workflows

Diagram 1: Method Development Strategy

This flowchart guides you through the decision-making process based on your available column hardware.

MethodDev Start Start: 2-(Piperidin-2-yl)phenol Analysis CheckCol Check Available Columns Start->CheckCol StandardC18 Standard C18 Only CheckCol->StandardC18 Standard Silica HybridCol Hybrid / High-pH Stable C18 CheckCol->HybridCol Hybrid Silica AcidicPath Acidic Mode (pH 2.5 - 3.0) Protonates Amine (+) StandardC18->AcidicPath BasicPath Basic Mode (pH > 11) Neutralizes Amine (0) HybridCol->BasicPath Preferred BufferSel Buffer: 20mM Phosphate AcidicPath->BufferSel BufferHigh Buffer: 10mM NH4HCO3 BasicPath->BufferHigh AddTEA Add 0.1% TEA (Silanol Blocker) FinalMethod Final Method Validation AddTEA->FinalMethod BufferSel->AddTEA If Tailing > 1.5 BufferSel->FinalMethod If Tailing < 1.5 BufferHigh->FinalMethod

Caption: Decision matrix for selecting pH and mobile phase additives based on column chemistry.

Diagram 2: Troubleshooting Tailing Logic

A logic gate for resolving the most common issue with piperidinyl compounds.

TailingFix Problem Problem: Peak Tailing (As > 1.5) CheckPH Check Mobile Phase pH Problem->CheckPH IsNeutral Is pH 6-8? CheckPH->IsNeutral IsAcidic Is pH < 3? CheckPH->IsAcidic Action1 CRITICAL ERROR Move to pH 3.0 or pH 11.0 IsNeutral->Action1 Yes (pKa conflict) Action2 Add 0.1% TEA or Switch to C18-PFP IsAcidic->Action2 Yes (Silanol issue)

Caption: Step-by-step logic for diagnosing and fixing peak tailing.

Summary of Quantitative Parameters

ParameterSpecificationReason
Wavelength 274 nmMax absorbance for phenol ring; minimizes solvent cut-off noise.
Injection Vol 5 - 10 µLPrevent volume overload; ensures sharp peaks.
Temperature 30°C - 40°CReduces mobile phase viscosity; improves mass transfer (sharper peaks).
USP Tailing

Acceptable limit for basic amines on C18.
Resolution

Required if analyzing impurities/isomers.

References

  • PubChem. (n.d.).[3][4][5] 2-(Piperidin-2-yl)phenol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • U.S. EPA. (1999). Method TO-8: Determination of Phenol and Methylphenols in Ambient Air Using HPLC. Retrieved from [Link]

  • Agilent Technologies. (2013). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide: Peak Tailing. Retrieved from [Link]

Sources

Validation & Comparative

Structure-Activity Relationship (SAR) of 2-(Piperidin-2-yl)phenol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 2-(Piperidin-2-yl)phenol and its analogs. This scaffold, structurally related to the pharmacophores of Ifenprodil and Traxoprodil , represents a critical chemical space for developing GluN2B-selective NMDA receptor antagonists and Sigma-1 receptor ligands .

Content Type: Publish Comparison Guide Audience: Drug Discovery Scientists, Medicinal Chemists, Pharmacologists

Executive Summary: The Scaffold at a Glance

The 2-(Piperidin-2-yl)phenol moiety (often referred to as ortho-hydroxyphenyl-2-piperidine) is a privileged bidentate scaffold. It combines a phenolic hydrogen bond donor (HBD) with a basic piperidine nitrogen (HBA/cationic center) in a rigid 1,2-relationship.

In drug development, this scaffold acts as a conformational anchor , mimicking the "head group" interactions of flexible ligands like Ifenprodil. Its analogs are primarily investigated for:

  • Neuroprotection: Antagonism of the GluN2B subunit of NMDA receptors (treating stroke, depression).

  • Sigma Receptor Modulation: Ligands for Sigma-1 receptors (neurodegeneration, analgesia).

  • Cytotoxicity/Antimicrobial Activity: Disruption of ergosterol biosynthesis (fungal) or membrane integrity (cancer).

This guide compares the core scaffold against established clinical standards (Ifenprodil , Traxoprodil ) to evaluate its utility as a lead compound.

Critical SAR Analysis

The biological activity of 2-(Piperidin-2-yl)phenol analogs is governed by three vectors: N-substitution , Phenol modification , and Stereochemistry .

A. The Nitrogen "Tunnel" Vector (N-Substitution)

The piperidine nitrogen is the primary handle for potency.

  • Unsubstituted (NH): Low affinity for GluN2B. The secondary amine is too polar and lacks the hydrophobic bulk required to occupy the "tunnel" region of the GluN1/GluN2B interface.

  • N-Benzyl/Phenethyl: Drastically increases affinity. The hydrophobic ring engages in

    
     stacking with aromatic residues (e.g., Tyr109 in GluN2B).
    
  • N-Alkyl Chains: Activity peaks at C4–C6 chain lengths for antimicrobial applications, whereas bulky lipophilic groups (e.g., 4-benzyl) are required for NMDA antagonism.

B. The Phenol "Anchor" (Ring Substitution)

The ortho-hydroxyl group is non-negotiable for high-affinity binding in this class.

  • OH Position: Moving the hydroxyl to the meta or para position (relative to the piperidine) typically reduces GluN2B affinity but may enhance Dopamine D2 activity (resembling 3-PPP).

  • O-Methylation: Caps the HBD, abolishing the critical hydrogen bond with Glu236 (GluN2B). This modification often converts antagonists into weak partial agonists or inactive compounds.

  • Fluorination (4-F, 5-F): Increases metabolic stability (blocks CYP450 oxidation) and enhances lipophilicity without disrupting H-bonding. 4,5-Difluoro-2-(piperidin-2-yl)phenol is a key probe for enhancing CNS penetration.

C. Stereochemistry
  • Chirality: The (S)-enantiomer of 2-substituted piperidines generally exhibits superior binding affinity for NMDA receptors compared to the (R)-enantiomer, aligning with the bioactive conformation of Ifenprodil.

Comparative Performance Guide

The following table contrasts the 2-(Piperidin-2-yl)phenol core with industry standards.

Table 1: Comparative Profile of 2-(Piperidin-2-yl)phenol Analogs vs. Standards

Feature2-(Piperidin-2-yl)phenol (Core Scaffold)N-Benzyl-2-(Piperidin-2-yl)phenol (Lead Analog)Ifenprodil (Standard)Traxoprodil (CP-101,606) (High Specificity)
Primary Target Sigma-1 / Low Affinity NMDAGluN2B (NMDA)GluN2B / Alpha-1 AdrenergicGluN2B (Highly Selective)
Binding Affinity (

)
> 1

M (NMDA)
50 - 200 nM (NMDA)~3 nM (NMDA)~5 nM (NMDA)
Selectivity Ratio Low (Promiscuous)ModerateLow (High

off-target)
High (>100-fold vs

)
CNS Penetration Moderate (Polar)HighHighHigh
Metabolic Liability Phenol glucuronidationBenzyl oxidationPolymorphic CYP2D6 metab.Hydroxyl glucuronidation
Key Advantage Synthetically Accessible ; Low MW fragmentTunable Potency ; Simplified pharmacophoreProven Efficacy ; Reference toolSafety Profile ; Reduced cardiac risk

Analyst Insight: While the core scaffold lacks the potency of Ifenprodil, its N-benzyl derivatives offer a cleaner selectivity profile by eliminating the flexible linker of Ifenprodil, potentially reducing off-target alpha-adrenergic binding which causes hypotension.

Mechanistic Visualization

Pathway: GluN2B Allosteric Antagonism

The diagram below illustrates how 2-(Piperidin-2-yl)phenol analogs fit into the GluN2B allosteric site, blocking channel opening.

NMDA_Mechanism Ligand 2-(Piperidin-2-yl)phenol Analog BindingSite GluN1/GluN2B Interface (Allosteric Pocket) Ligand->BindingSite Diffuses to Interaction H-Bond (Glu236) & Salt Bridge BindingSite->Interaction Induces ConfChange Stabilization of Closed Conformation Interaction->ConfChange Triggers Outcome Inhibition of Ca2+ Influx (Neuroprotection) ConfChange->Outcome Results in

Caption: Mechanism of Action for GluN2B antagonism by piperidine-phenol ligands.

Experimental Protocols

To ensure reproducibility, the following protocols are recommended for synthesizing and testing these analogs.

Protocol A: Synthesis via Pt-Catalyzed Hydrogenation

This method yields the cis-isomer predominantly, which is often the bioactive form.

  • Reagents: 2-(2-Pyridyl)phenol (1.0 eq), PtO₂ (Adams' catalyst, 5 mol%), Acetic Acid (Glacial).

  • Procedure:

    • Dissolve 2-(2-Pyridyl)phenol in glacial acetic acid in a high-pressure hydrogenation vessel.

    • Add PtO₂ catalyst carefully (under inert atmosphere).

    • Pressurize with H₂ gas to 50 psi (3.4 bar).

    • Stir at Room Temperature for 12–24 hours. Monitor via TLC/LC-MS.

    • Workup: Filter through Celite to remove catalyst. Concentrate filtrate. Neutralize with saturated NaHCO₃ to pH 8. Extract with DCM.

  • Validation: ¹H NMR should show loss of aromatic pyridine protons and appearance of aliphatic piperidine multiplets (approx. 1.5–3.5 ppm).

Protocol B: GluN2B Calcium Flux Assay

Used to determine IC₅₀ values for NMDA antagonism.

  • Cell Line: HEK293 cells stably expressing GluN1/GluN2B subunits.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

  • Compound Addition: Add serial dilutions of the 2-(Piperidin-2-yl)phenol analog (0.1 nM to 10

    
    M). Incubate for 10 min.
    
  • Stimulation: Inject Glutamate (10

    
    M) and Glycine (10 
    
    
    
    M) to activate the receptor.
  • Measurement: Monitor fluorescence intensity (Ex 488 nm / Em 525 nm) using a FLIPR or similar plate reader.

  • Analysis: Normalize data to Ifenprodil (10

    
    M) as 100% inhibition control.
    

References

  • Evaluation of antagonist activity of Ifenprodil and their analogous against GluN1/GluN2B. International Journal of Research and Analysis in Science and Engineering. (2021). Link

  • Cytotoxicity Profiles and Neuroprotective Properties of the Novel Ifenprodil Analogues as Sigma Ligands. International Journal of Molecular Sciences. (2020). Link

  • Photochemical control of drug efficacy – a comparison of uncaging and photoswitching ifenprodil on NMDA receptors. Nature Communications. (2016). Link

  • Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-isoquinoline Antimycotics. Chemistry & Biodiversity. (2025). Link

  • Ifenprodil blocks N-methyl-D-aspartate receptors by a two-component mechanism. Proceedings of the National Academy of Sciences. (1990). Link

Structural Validation of 2-(Piperidin-2-yl)phenol: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous framework for validating the structure of 2-(Piperidin-2-yl)phenol , a pharmacophore often found in NMDA receptor antagonists (e.g., ifenprodil analogs). The primary challenge in synthesizing this scaffold is differentiating the desired ortho-isomer from its para-isomer (4-(piperidin-2-yl)phenol) and regioisomers like 2-(piperidin-3-yl)phenol.

This document outlines a self-validating spectroscopic workflow relying on Intramolecular Hydrogen Bonding (IMHB) as the definitive structural fingerprint.

The Structural Challenge: Ortho vs. Para

In the synthesis of piperidinyl-phenols, electrophilic aromatic substitution or reduction of pyridyl-phenols often yields mixtures. Distinguishing the isomers is critical because their pharmacological profiles differ drastically.

  • Target: 2-(Piperidin-2-yl)phenol (Ortho-isomer). Capable of forming a stable 6-membered intramolecular hydrogen bond between the Phenol -OH and the Piperidine -NH.

  • Alternative: 4-(Piperidin-2-yl)phenol (Para-isomer). Impossible to form IMHB; interacts only through intermolecular forces.

Comparative Properties Table
Feature2-(Piperidin-2-yl)phenol (Target)4-(Piperidin-2-yl)phenol (Alternative)
Symmetry Low (

)
Higher (pseudo-

if planar)
H-Bonding Intramolecular (IMHB) Intermolecular only
1H NMR Aromatic 4 distinct signals (ABCD system)2 distinct signals (AA'BB' system)
Phenol -OH Shift Deshielded (>9.0 ppm broad)Shielded (4.5–6.0 ppm)
IR OH Stretch Broad, lower freq (<3300 cm⁻¹)Sharper, higher freq (>3400 cm⁻¹)

Mechanism of Validation: The IMHB Fingerprint

The validation strategy hinges on the Intramolecular Hydrogen Bond (IMHB) . In the ortho isomer, the phenolic proton forms a bridge with the piperidine nitrogen. This "locked" conformation perturbs the electronic environment significantly, providing a binary "Yes/No" validation signal across multiple spectroscopies.

Visualization: Structural Dynamics & Validation Logic

ValidationLogic Compound Unknown Isomer Sample NMR_1H 1H NMR Analysis Compound->NMR_1H IR_Spec IR Spectroscopy Compound->IR_Spec IMHB_Check IMHB Check (Intramolecular H-Bond) Result_Ortho CONFIRMED: 2-(Piperidin-2-yl)phenol IMHB_Check->Result_Ortho Evidence of IMHB (Deshielded OH, ABCD Ar) Result_Para REJECTED: 4-(Piperidin-2-yl)phenol IMHB_Check->Result_Para No IMHB (Shielded OH, AA'BB' Ar) NMR_1H->IMHB_Check Aromatic Pattern & OH Shift IR_Spec->IMHB_Check OH Stretch Frequency

Figure 1: Decision tree for structural validation based on Intramolecular Hydrogen Bonding (IMHB) detection.

Spectroscopic Validation Protocol

A. 1H NMR Spectroscopy (The Gold Standard)

Objective: Confirm regio-chemistry via aromatic splitting and OH chemical shift.

Protocol:

  • Solvent Selection: Use CDCl₃ (non-polar). Avoid DMSO-d6 or Methanol-d4 initially, as they disrupt IMHB by competing for H-bonds.

  • Concentration: Prepare a dilute sample (~5-10 mg/mL) to minimize intermolecular aggregation.

  • Acquisition: Standard 1H parameters (16 scans, 30° pulse).

Diagnostic Signals:

  • The "Ortho" Shift (OH): Look for a broad singlet downfield, typically 8.0 – 11.0 ppm . This extreme deshielding is caused by the proton being "pulled" by the piperidine nitrogen.

    • Contrast: The para isomer OH will appear at 4.5 – 6.0 ppm .

  • Aromatic Region (6.5 – 7.5 ppm):

    • Target (2-yl): You must see 4 distinct proton environments . Typically two doublets (dd) and two triplets (td), representing the 3, 4, 5, and 6 positions.

    • Alternative (4-yl): You will see a symmetric AA'BB' pattern (two "tall" doublets), indicating symmetry.

B. Infrared (IR) Spectroscopy

Objective: Validate H-bonding status in solid or neat phase.

Protocol:

  • Use ATR-FTIR (Attenuated Total Reflectance).

  • Scan range: 4000 – 400 cm⁻¹.

Diagnostic Signals:

  • Target (2-yl): The O-H stretch will be broad and red-shifted (shifted to lower energy), often merging with the N-H stretch region around 3000 – 3250 cm⁻¹ . This indicates the H-bond is weakening the O-H covalent bond.

  • Alternative (4-yl): A sharper, distinct "free" or weakly associated O-H band appears above 3400 cm⁻¹ .

C. Mass Spectrometry (MS)

Objective: Confirm molecular weight and analyze fragmentation (Ortho-effect).

Protocol:

  • Method: ESI-MS (Positive mode) or GC-MS (EI).

  • Direct infusion or LC-MS.

Diagnostic Signals:

  • Molecular Ion: Both isomers show [M+H]+ at m/z ~178.

  • Fragmentation (EI): The ortho isomer often undergoes a characteristic retro-Diels-Alder or specific elimination driven by the proximity of the heteroatoms, often yielding a dominant fragment corresponding to the loss of the piperidine ring or water (due to OH/NH interaction).

Experimental Workflow: Step-by-Step

This protocol ensures data integrity and reproducibility.

  • Sample Isolation: Ensure the sample is free of residual salts (which can affect chemical shifts). Neutralize any TFA salts to free base form for the CDCl₃ NMR experiment.

  • Solubility Test: Dissolve 5 mg in 0.6 mL CDCl₃.

    • Observation: If insoluble in CDCl₃ but soluble in DMSO, suspect a salt form or highly polar para isomer aggregates.

  • 1H NMR Acquisition:

    • Run at 298 K.[1]

    • Process with 0.3 Hz line broadening.

  • D2O Shake (Optional Verification):

    • Add 1 drop of D₂O to the NMR tube.

    • Shake and re-acquire.

    • Result: The downfield OH signal (8-11 ppm) must disappear. If a signal remains, it is not an exchangeable OH/NH (impurity).

  • Data Analysis: Compare integrals. The aromatic region must integrate to 4H. The piperidine region (1.5 – 3.2 ppm) must integrate to 9H (8 ring protons + 1 NH).

Visualization: Isomer Differentiation Pathway

IsomerDifferentiation Start Synthesized Product (C11H15NO) Solvent Dissolve in CDCl3 Start->Solvent NMR Acquire 1H NMR Solvent->NMR Decision Analyze Aromatic Region (6.5 - 7.5 ppm) NMR->Decision Branch_Ortho 4 Distinct Signals (Complex Multiplets) Decision->Branch_Ortho Asymmetric Branch_Para 2 Distinct Signals (Symmetric AA'BB') Decision->Branch_Para Symmetric Check_OH Check OH Shift Branch_Ortho->Check_OH Para_Confirm OH < 6.0 ppm (No IMHB) IDENTIFIED: 4-(Piperidin-2-yl)phenol Branch_Para->Para_Confirm Ortho_Confirm OH > 8.0 ppm (IMHB Present) VALIDATED: 2-(Piperidin-2-yl)phenol Check_OH->Ortho_Confirm Deshielded

Figure 2: Flowchart for differentiating the target ortho-isomer from the para-isomer using NMR markers.

References

  • PubChem. (2025).[2] 2-(Piperidin-4-yl)phenol Compound Summary. National Library of Medicine. [Link]

  • Abraham, R. J., & Mobli, M. (2007). An NMR, IR and theoretical investigation of 1H chemical shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry. [Link]

  • Doc Brown's Chemistry. (2025). 1H NMR spectrum of phenol and interpretation of chemical shifts. [Link]

  • LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

  • BMRB. (2025). Metabolomics Data for Phenol. Biological Magnetic Resonance Data Bank. [Link]

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Safety Operating Guide

Navigating the Safe Disposal of 2-(Piperidin-2-yl)phenol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in the dynamic field of drug development, the responsible management of chemical reagents is paramount. This guide provides an in-depth, procedural framework for the proper disposal of 2-(Piperidin-2-yl)phenol, ensuring the safety of laboratory personnel and the preservation of our environment. By understanding the inherent chemical properties and associated hazards of this compound, we can implement a disposal strategy that is both scientifically sound and compliant with regulatory standards.

Understanding the Hazard Profile of 2-(Piperidin-2-yl)phenol

  • Phenolic Group: Phenol itself is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2] It is also corrosive, causing severe skin burns and eye damage, and is suspected of causing genetic defects.[1][2] Chronic exposure may lead to organ damage.[1] Due to these properties, unwanted stocks of phenol are designated as Hazardous Waste.[3]

  • Piperidine Moiety: Piperidine is a highly flammable liquid and vapor that is also toxic in contact with skin or if inhaled, and harmful if swallowed.[4] It is known to cause severe skin burns and eye damage.[4]

Therefore, 2-(Piperidin-2-yl)phenol must be handled with the assumption that it exhibits a combination of these hazardous characteristics. It should be treated as a toxic, corrosive, and potentially flammable hazardous waste.

Core Principles of Disposal: A Self-Validating System

The foundation of a trustworthy disposal protocol lies in a self-validating system that minimizes risk at every stage. This involves proper segregation, containment, labeling, and transfer of the waste material. The primary directive is that under no circumstances should 2-(Piperidin-2-yl)phenol or its residues be disposed of down the drain or in regular trash .[5][6]

The following workflow provides a logical progression for the safe disposal of 2-(Piperidin-2-yl)phenol waste.

DisposalWorkflow cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Transfer Waste_Generated 2-(Piperidin-2-yl)phenol Waste Generated (Solid, Liquid, Contaminated Materials) Segregation Segregate from other waste streams Waste_Generated->Segregation Container_Selection Select appropriate, labeled hazardous waste container Segregation->Container_Selection Waste_Collection Collect waste in designated container Container_Selection->Waste_Collection Labeling Ensure container is clearly labeled: 'Hazardous Waste - 2-(Piperidin-2-yl)phenol' Waste_Collection->Labeling Storage Store in a designated Satellite Accumulation Area (SAA) Labeling->Storage Transfer Arrange for pickup by Environmental Health & Safety (EHS) Storage->Transfer

Caption: Disposal workflow for 2-(Piperidin-2-yl)phenol.

Detailed, Step-by-Step Disposal Protocols

Adherence to the following procedural steps is critical for the safe handling and disposal of 2-(Piperidin-2-yl)phenol.

Protocol 1: Disposal of Solid 2-(Piperidin-2-yl)phenol
  • Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including a lab coat, chemical-resistant gloves (neoprene or nitrile), and safety glasses with side shields or goggles.[1]

  • Waste Collection: Carefully transfer the solid 2-(Piperidin-2-yl)phenol into a designated, puncture-proof, and sealable hazardous waste container.[5] Avoid creating dust.[7]

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the chemical name, "2-(Piperidin-2-yl)phenol".

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) away from incompatible materials, particularly strong oxidizing agents.[8][9]

  • Disposal Request: Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Protocol 2: Disposal of Liquid Waste Containing 2-(Piperidin-2-yl)phenol
  • PPE: Wear the appropriate PPE as outlined in Protocol 1.

  • Containment: Collect liquid waste containing 2-(Piperidin-2-yl)phenol in a shatter-proof, leak-proof container with a secure screw-top cap.[3]

  • Labeling: Clearly label the container with "Hazardous Waste," the chemical name "2-(Piperidin-2-yl)phenol," and an approximate concentration.

  • Storage: Store the container in a designated SAA, ensuring it is kept closed when not in use.[5]

  • Disposal: Contact your EHS department for pickup and disposal. Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

Protocol 3: Disposal of Contaminated Labware and Materials
  • Segregation: Items such as pipette tips, gloves, and paper towels contaminated with 2-(Piperidin-2-yl)phenol should be segregated from regular lab trash.[5]

  • Collection: Place these contaminated materials into a designated, sealable, and puncture-proof hazardous waste container.[5] For sharps, use a designated sharps container.

  • Labeling: The container must be labeled as "Hazardous Waste" with the name of the contaminating chemical, "2-(Piperidin-2-yl)phenol".

  • Storage and Disposal: Store and arrange for disposal as described in the previous protocols.

Spill Management: An Immediate Action Plan

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Secure: Alert others in the vicinity and evacuate the immediate area. If the spill is large or involves a volatile solution, secure the entrance to the area.[8]

  • Ventilate: If it is safe to do so, increase ventilation in the area, for instance, by working within a chemical fume hood.[9]

  • PPE: Don appropriate PPE before attempting to clean the spill.

  • Containment and Absorption: For liquid spills, cover with a non-flammable absorbent material such as sand, diatomaceous earth, or vermiculite.[4][9]

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[7]

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Disposal: Seal, label, and store the waste container in the SAA for EHS pickup.

Quantitative Data Summary

Hazard Classification (Inferred)Personal Protective Equipment (PPE)Spill Cleanup Materials
Acute Toxicity (Oral, Dermal, Inhalation)Chemical-resistant gloves, Lab coat, Safety gogglesAbsorbent pads, Vermiculite, Sand
Skin Corrosion/IrritationChemical-resistant gloves, Lab coatSoap and water for decontamination
Serious Eye Damage/IrritationSafety goggles/face shieldEyewash station
Environmental HazardN/ASealable waste containers

Conclusion: Fostering a Culture of Safety

The proper disposal of 2-(Piperidin-2-yl)phenol is not merely a regulatory obligation but a cornerstone of a robust safety culture within the laboratory. By understanding the compound's inherent hazards and adhering to the detailed protocols outlined in this guide, researchers can mitigate risks, ensure a safe working environment, and contribute to the responsible stewardship of our scientific resources. For any uncertainties or institution-specific procedures, always consult your Environmental Health and Safety department.

References

  • ResearchGate. (2015, January 9). How can I dispose phenol?. Retrieved from [Link]

  • Penta. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Phenol. Retrieved from [Link]

  • Public Health England. (2024, October 1). Phenol: toxicological overview. Retrieved from [Link]

  • UC Berkeley Environmental Health & Safety. (n.d.). Fact Sheet: Phenol. Retrieved from [Link]

  • Alfa Aesar. (2023, March 16). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Angene Chemical. (2025, February 11). Safety Data Sheet: 4-(Piperidin-4-yl)phenol hydrobromide. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.